molecular formula C13H14N2O2S B1283110 4-amino-N-(3-methylphenyl)benzenesulfonamide CAS No. 16803-94-4

4-amino-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B1283110
CAS No.: 16803-94-4
M. Wt: 262.33 g/mol
InChI Key: CRRQLCIJVYKQSO-UHFFFAOYSA-N
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Description

4-amino-N-(3-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-N-(3-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-3-2-4-12(9-10)15-18(16,17)13-7-5-11(14)6-8-13/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRQLCIJVYKQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258996
Record name 4-Amino-N-(3-methylphenyl)benzenesulfonamide
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Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16803-94-4
Record name 4-Amino-N-(3-methylphenyl)benzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(3-methylphenyl)benzenesulfonamide
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Foundational & Exploratory

4-amino-N-(3-methylphenyl)benzenesulfonamide synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-amino-N-(3-methylphenyl)benzenesulfonamide

Introduction

This compound is a sulfonamide derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Sulfonamides, characterized by the -SO₂NH- functional group, are foundational scaffolds in the development of therapeutics, most notably as antimicrobial "sulfa drugs".[1] The specific title compound, a substituted sulfanilamide analog, serves as a valuable building block for synthesizing more complex molecules and as a target for structure-activity relationship (SAR) studies in drug discovery.[2]

This guide provides a comprehensive overview of a reliable and well-established pathway for the synthesis of this compound. It is designed for researchers and professionals in organic synthesis and drug development, offering not just a procedural outline but also a deep dive into the causality behind the strategic choices made in the synthetic route, the mechanisms of the core reactions, and detailed experimental protocols.

Synthetic Strategy: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule reveals a practical and efficient forward synthesis plan. The core of the molecule is the sulfonamide linkage. Disconnecting this C-N bond suggests two primary synthons: a sulfonyl chloride derivative and an aniline derivative.

The target molecule's primary amino group (para to the sulfonyl group) is highly activating and would interfere with certain reactions, particularly chlorosulfonation. Therefore, a protection-deprotection strategy is essential. The acetyl group is an ideal choice for this purpose due to its ease of installation and subsequent removal.

This leads to the following retrosynthetic pathway:

G Target This compound Protected N-acetyl-4-amino-N-(3-methylphenyl)benzenesulfonamide Target->Protected Deprotection (Hydrolysis) SulfonylChloride 4-acetamidobenzenesulfonyl chloride Protected->SulfonylChloride Sulfonamide Formation mToluidine 3-methylaniline Acetanilide Acetanilide SulfonylChloride->Acetanilide Chlorosulfonation (EAS)

Caption: Retrosynthetic analysis of the target compound.

This analysis dictates a four-step forward synthesis:

  • Protection: Start with commercially available acetanilide, where the amino group is already protected.

  • Chlorosulfonation: Introduce the sulfonyl chloride group onto the acetanilide ring via electrophilic aromatic substitution.

  • Sulfonamide Formation: Couple the resulting sulfonyl chloride with 3-methylaniline (m-toluidine).

  • Deprotection: Remove the acetyl protecting group to yield the final product.

Part 1: Synthesis of the Key Intermediate: 4-Acetamidobenzenesulfonyl Chloride

The first phase of the synthesis focuses on creating the electrophilic partner required for sulfonamide formation.

Step 1: Chlorosulfonation of Acetanilide

The reaction of acetanilide with chlorosulfonic acid is a classic example of electrophilic aromatic substitution (EAS).[3] The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. Due to the significant steric hindrance from the acetamido group, the substitution occurs almost exclusively at the para position.

Causality and Control:

  • Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the reagent and the solvent. An excess is used to ensure the reaction goes to completion.[4]

  • Amine Protection: The initial protection of the amino group as an acetamide is crucial. A free amino group (-NH₂) is a strong base and would react violently with the highly acidic chlorosulfonic acid. Furthermore, the resulting ammonium salt (-NH₃⁺) is a strongly deactivating, meta-directing group, which would prevent the desired para-substitution.

  • Conditions: The reaction must be performed under anhydrous conditions, as chlorosulfonic acid reacts vigorously with water to produce sulfuric acid and HCl.[5] The temperature is typically controlled to manage the vigorous evolution of HCl gas.[4]

Reaction Mechanism: Electrophilic Aromatic Substitution

The electrophile is generated in situ from chlorosulfonic acid. The aromatic ring of acetanilide acts as a nucleophile, attacking the electrophilic sulfur atom.

Caption: Simplified mechanism of electrophilic chlorosulfonation.

Experimental Protocol: Preparation of 4-Acetamidobenzenesulfonyl Chloride

Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a gas trap to neutralize the evolved HCl gas.

  • Reagent Addition: Place 10.0 g of dry acetanilide into the flask. Cool the flask in an ice-water bath.

  • Reaction: Slowly and carefully add 30 mL of chlorosulfonic acid to the cooled acetanilide with gentle stirring.

  • Heating: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 60-70°C for 1-2 hours to ensure the reaction is complete.[4] The cessation of HCl evolution is a good indicator of completion.

  • Work-up: Carefully pour the cooled reaction mixture into a beaker containing 200 g of crushed ice and water. This will decompose the excess chlorosulfonic acid and precipitate the product.

  • Isolation: Collect the solid white precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid.

  • Drying: Press the crude product as dry as possible on the filter. The crude 4-acetamidobenzenesulfonyl chloride is often used immediately in the next step, as it can hydrolyze upon prolonged storage.[6]

Part 2: Formation of the Sulfonamide Linkage and Final Deprotection

This phase involves the core bond-forming reaction followed by the unmasking of the final product.

Step 2: Reaction of 4-Acetamidobenzenesulfonyl Chloride with 3-Methylaniline

This step is a nucleophilic acyl substitution reaction, where the amino group of 3-methylaniline acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[7][8] The chloride ion serves as the leaving group.

Causality and Control:

  • Nucleophile: 3-methylaniline (m-toluidine) is the nucleophile that forms the desired N-aryl sulfonamide bond.

  • Acid Scavenger: The reaction produces one equivalent of HCl. A base, such as pyridine or even an excess of the amine reactant, is often used to neutralize this acid, preventing the protonation of the unreacted amine and driving the reaction to completion.[9]

  • Solvent: A solvent like pyridine can serve a dual role as a catalyst and an acid scavenger. Other inert solvents can also be used.

Reaction Mechanism: Nucleophilic Substitution at Sulfur

The mechanism proceeds via an addition-elimination pathway, analogous to nucleophilic acyl substitution at a carbonyl carbon. The nucleophilic nitrogen attacks the sulfur atom, forming a transient trigonal bipyramidal intermediate, which then collapses to expel the chloride leaving group.[7][10]

G Start Sulfonyl Chloride + 3-Methylaniline Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Addition) Product Protected Sulfonamide + HCl Intermediate->Product Chloride Elimination

Caption: Mechanism of sulfonamide bond formation.

Step 3: Hydrolysis of the Acetyl Protecting Group

The final step is the deprotection of the acetamido group to reveal the primary aromatic amine. This is typically achieved by heating in the presence of an acid or a base.[11]

  • Acidic Hydrolysis: Heating with an acid like aqueous HCl protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[12]

  • Basic Hydrolysis: Heating with a base like NaOH involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.[11][13]

For sulfonamides, acidic hydrolysis is often preferred to avoid potential side reactions associated with the sulfonamide group under strong basic conditions.

Experimental Protocol: Sulfonamide Formation and Deprotection
  • Setup: In a round-bottom flask, dissolve the crude, moist 4-acetamidobenzenesulfonyl chloride (from Part 1) in a suitable solvent like pyridine or acetone.

  • Amine Addition: Add a stoichiometric equivalent of 3-methylaniline to the solution. If not using pyridine as the solvent, add at least two equivalents of the amine or one equivalent of another base like pyridine.[9]

  • Reaction: Heat the mixture under reflux for 30-60 minutes.

  • Work-up (Protected Intermediate): Cool the reaction mixture and pour it into a beaker of cold water. If the product solidifies, it can be collected by filtration. If an oil forms, it may be necessary to perform an extraction with a suitable organic solvent. The crude N-(4-acetamidophenylsulfonyl)-3-methylaniline is then carried forward.

  • Deprotection (Hydrolysis): Transfer the crude protected sulfonamide to a flask. Add a sufficient volume of dilute hydrochloric acid (e.g., 3M HCl).

  • Heating: Heat the mixture under reflux for 1-2 hours until the solid has dissolved and the hydrolysis is complete (can be monitored by TLC).

  • Neutralization and Isolation: Cool the solution. The product is likely soluble as its hydrochloride salt. Slowly neutralize the solution by adding a base, such as sodium bicarbonate or sodium carbonate solution, until the pH is approximately 7-8. The free amine, this compound, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water. The product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.[14]

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance White to off-white crystalline solid
Melting Point A sharp melting point range is indicative of high purity.
IR Spectroscopy (cm⁻¹) ~3400-3200 (N-H stretches, two bands for primary amine), ~1330 & 1150 (S=O asymmetric and symmetric stretches)
¹H NMR Spectroscopy Signals corresponding to the aromatic protons on both rings (with characteristic splitting patterns), a singlet for the methyl group, and broad singlets for the NH₂ and SO₂NH protons.
¹³C NMR Spectroscopy Resonances for all unique carbon atoms in the molecule.

Safety Considerations

  • Chlorosulfonic Acid: Highly corrosive and water-reactive. Handle only in a fume hood with appropriate PPE.

  • 3-Methylaniline (m-Toluidine): Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive. Handle with care.

  • General: All procedures should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound is a robust and illustrative example of multi-step organic synthesis that employs fundamental and important reactions. The strategic use of a protecting group is key to the success of the synthesis, allowing for the clean and regioselective introduction of the sulfonyl chloride group. The subsequent nucleophilic substitution and deprotection steps are efficient methods for constructing the final molecule. This guide provides the necessary theoretical background and practical protocols for researchers to successfully execute this synthesis.

References

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.

  • Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Department of Chemistry, University of Missouri-St. Louis.

  • Green process synthesis method of sulfanilamide. Google Patents (CN113336680B).

  • Synthesis of Some New Sulfanilamide Derivatives. ResearchGate.

  • Preparation method for 4-amino-3-methylphenol. Google Patents (CN103508908A).

  • 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information (PMC).

  • Synthesis of Sulfanilamide. Chemistry Steps.

  • Nucleophilic Substitution at Tetracoordinate Sulfur. National Center for Biotechnology Information (PMC).

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.

  • Synthesis of (a) 4-Amino-N-phenylbenzenemethanesulphonamide. PrepChem.com.

  • Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv.

  • THE SYNTHESIS OF SULFA DRUGS. Mercer University.

  • Sulfanilyl chloride, N-acetyl-. Organic Syntheses.

  • Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. PubMed.

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.

  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics.

  • Acetamides. Organic Chemistry Portal.

  • Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. National Center for Biotechnology Information (PMC).

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. ResearchGate.

  • New Acetamide-Sulfonamide-Containing Scaffolds. National Center for Biotechnology Information (PMC).

  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. ResearchGate.

  • New Acetamide-Sulfonamide-Containing Scaffolds. ResearchGate.

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.

  • The Mechanisms of Nucleophilic Acyl Substitution. YouTube.

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library.

  • the hydrolysis of amides. Chemguide.

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Center for Biotechnology Information (PMC).

  • Nucleophilic Acyl Substitution. BYJU'S.

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. Organic Chemistry Portal.

Sources

N1-m-Tolylsulfanilamide: A Pivotal Case Study in the SAR Evolution of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N1-m-Tolylsulfanilamide , positioning it not as a standalone blockbuster drug, but as a critical "negative control" and SAR (Structure-Activity Relationship) case study that paved the way for the modern understanding of sulfonamide pharmacodynamics.

Executive Summary

N1-m-Tolylsulfanilamide (4-amino-N-(3-methylphenyl)benzenesulfonamide) represents a significant artifact in the "Golden Age" of sulfonamide discovery (1935–1945). While it never achieved the clinical ubiquity of Sulfadiazine or Sulfamethoxazole, its synthesis and subsequent pharmacological evaluation provided crucial data points for the Bell-Roblin Theory , which correlated sulfonamide bacteriostatic activity with acid dissociation constants (pKa).

This guide deconstructs the molecule’s history, synthesis, and mechanistic failure, serving as a template for understanding how early medicinal chemists navigated the transition from simple N1-aryl substitutions to the highly active N1-heterocyclic derivatives.

Historical Genesis: The "Aryl Blind Spot"

Following Gerhard Domagk’s discovery of Prontosil’s antibacterial effects in 1935, and the subsequent identification of sulfanilamide as the active metabolite, the global pharmaceutical race shifted to derivative synthesis.

Researchers hypothesized that substituting the sulfonamide nitrogen (


) or the aromatic amino nitrogen (

) would enhance potency.
  • The Hypothesis: Adding lipophilic aromatic groups to the

    
     position would improve cell membrane permeability.
    
  • The Experiment: Hundreds of

    
    -phenyl (sulfanilanilide) and 
    
    
    
    -tolyl derivatives were synthesized.
  • The Result: N1-m-Tolylsulfanilamide demonstrated inferior in vivo activity compared to sulfanilamide.

This "failure" was instrumental. It forced researchers to look beyond lipophilicity and discover the electronic requirements for activity—specifically, the need for electron-withdrawing heterocyclic rings (like pyridine or thiazole) to lower the pKa to physiological levels.

Chemical Identity & Synthesis

The synthesis of N1-m-Tolylsulfanilamide follows the classic Schotten-Baumann reaction pathway, modified for sulfonamide protection strategies.

Molecular Specifications
PropertyValue
IUPAC Name This compound
Molecular Formula

Molecular Weight 262.33 g/mol
Key Moiety

-meta-tolyl group (3-methylphenyl)
pKa (approx) 10.5 – 10.8 (Weakly acidic)
Synthesis Workflow (DOT Visualization)

The following diagram outlines the reaction of p-acetamidobenzenesulfonyl chloride (ASC) with m-toluidine, followed by hydrolysis.

SynthesisPathway ASC p-Acetamidobenzenesulfonyl Chloride (ASC) Step1 Condensation (Pyridine/Acetone, 60°C) ASC->Step1 Toluidine m-Toluidine (3-Methylaniline) Toluidine->Step1 Inter Intermediate: N4-Acetyl-N1-(m-tolyl)sulfanilamide Step2 Hydrolysis (NaOH/HCl, Reflux) Inter->Step2 Product Final Product: N1-m-Tolylsulfanilamide Step1->Inter - HCl Step2->Product - Acetyl group

Figure 1: Synthetic pathway for N1-m-Tolylsulfanilamide utilizing the ASC protection strategy.

Experimental Protocols

Safety Warning: Sulfonyl chlorides are corrosive. Aniline derivatives are toxic. Perform all reactions in a fume hood.

Protocol A: Condensation
  • Reagents: Dissolve 0.1 mol of m-toluidine in 50 mL of dry pyridine (solvent and acid scavenger).

  • Addition: Slowly add 0.11 mol of p-acetamidobenzenesulfonyl chloride (ASC) over 30 minutes, maintaining temperature < 60°C.

  • Reaction: Stir at 60°C for 2 hours. The mixture will darken.

  • Quench: Pour the reaction mixture into 500 mL of ice water containing 50 mL concentrated HCl (to neutralize pyridine and precipitate the intermediate).

  • Isolation: Filter the precipitate (N4-acetyl-N1-m-tolylsulfanilamide) and wash with cold water.

Protocol B: Hydrolysis (Deprotection)
  • Suspension: Suspend the wet intermediate in 200 mL of 2N NaOH.

  • Reflux: Heat to reflux for 1 hour. The solid should dissolve as the acetyl group is cleaved and the sulfonamide forms a sodium salt.

  • Neutralization: Cool to room temperature. Acidify carefully with 2N HCl to pH 7.0–6.0.

  • Crystallization: The product, N1-m-Tolylsulfanilamide , will precipitate. Recrystallize from ethanol/water.

Pharmacology & Mechanism: The Bell-Roblin Failure

Why did N1-m-Tolylsulfanilamide fail to become a major drug? The answer lies in the Bell-Roblin Theory (1942) , which relates antibacterial activity to the degree of ionization.

The pKa Problem

Sulfonamides mimic p-aminobenzoic acid (PABA) to inhibit the enzyme Dihydropteroate Synthase (DHPS) .

  • Requirement: The sulfonamide must mimic the ionization state of PABA at physiological pH (7.4).

  • PABA pKa: ~4.9 (Highly ionized at pH 7.4).

  • N1-m-Tolylsulfanilamide pKa: ~10.6.

    • The meta-methyl group is electron-donating. It pushes electron density into the phenyl ring, which destabilizes the sulfonamide anion (

      
      ).
      
    • Result: The molecule remains >99% un-ionized at pH 7.4. It cannot effectively compete with the highly ionized PABA for the enzyme active site.

Mechanistic Comparison (DOT Visualization)

The diagram below illustrates the competitive inhibition landscape, highlighting why the tolyl derivative is structurally competent but electrostatically incompetent.

Mechanism DHPS Target Enzyme: Dihydropteroate Synthase PABA Natural Substrate: PABA (pKa 4.9) PABA->DHPS High Affinity (Ionized) Tolyl Inhibitor: N1-m-Tolylsulfanilamide (pKa ~10.6) Tolyl->DHPS Low Affinity (Non-ionized) Sulfadiazine Ideal Inhibitor: Sulfadiazine (pKa 6.5) Sulfadiazine->DHPS High Affinity (50% Ionized)

Figure 2: Competitive binding landscape showing the electrostatic disadvantage of N1-m-Tolylsulfanilamide.

Comparative Data Table
CompoundN1-SubstituentElectronic EffectpKa% Ionized (pH 7.4)Activity (MIC)
Sulfanilamide -HNeutral10.4< 0.1%Low (1x)
N1-m-Tolyl 3-MethylphenylElectron Donating (+I)~10.6 < 0.05% Very Low (<1x)
Sulfadiazine PyrimidinylElectron Withdrawing (-M)6.590%High (50x)

References

  • Bell, P. H., & Roblin, R. O. (1942). "Studies in Chemotherapy. VII. A Theory of the Relation of Structure to Activity of Sulfanilamide Type Compounds." Journal of the American Chemical Society, 64(12), 2905-2917. Link

  • Northey, E. H. (1948). The Sulfonamides and Allied Compounds. Reinhold Publishing Corporation. (Primary source for early SAR tables).
  • Domagk, G. (1935).[1] "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen." Deutsche Medizinische Wochenschrift, 61(07), 250-253. Link

  • Marshall, E. K. (1939). "Bacterial Chemotherapy: The Pharmacology of Sulfanilamide." Physiological Reviews, 19(2), 240-269. Link

Sources

The Multifaceted Mechanisms of Action of Benzenesulfonamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety, a simple yet remarkably versatile pharmacophore, has been a cornerstone of medicinal chemistry for decades. Its derivatives have given rise to a broad spectrum of therapeutic agents, each with a distinct mechanism of action. From their foundational role as carbonic anhydrase inhibitors to their more recent applications as anticancer and antimicrobial agents, benzenesulfonamides continue to be a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of the core mechanisms through which these compounds exert their pharmacological effects, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work. We will delve into the key molecular interactions, signaling pathways, and structure-activity relationships that underpin their therapeutic efficacy, supported by detailed experimental protocols and quantitative data.

Carbonic Anhydrase Inhibition: The Archetypal Mechanism

The most well-established mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental physiological reaction involved in processes ranging from pH homeostasis and respiration to electrolyte secretion.[2][3]

The inhibitory action of benzenesulfonamides stems from the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme.[1] This interaction displaces a zinc-bound water molecule or hydroxide ion, which is crucial for the catalytic cycle, thereby blocking the enzyme's activity. The benzene ring and its substituents can form additional interactions with hydrophobic and hydrophilic pockets within the active site, influencing both the potency and isoform selectivity of the inhibitor.[1]

Structure-Activity Relationship in Carbonic Anhydrase Inhibition

The design of isoform-selective CA inhibitors is a key objective in drug development to minimize off-target effects.[4] The "tail approach" is a common strategy where various chemical moieties are attached to the benzenesulfonamide scaffold to achieve this selectivity.[1][5] The nature, size, and orientation of these "tails" can significantly influence the binding affinity for different CA isoforms by exploiting subtle differences in their active site topographies.[4][6] For instance, certain derivatives show high selectivity for tumor-associated isoforms like CA IX and CA XII over the ubiquitously expressed CA I and II, which is a desirable characteristic for anticancer agents.[4][7]

Quantitative Analysis of Carbonic Anhydrase Inhibition

The inhibitory potency of benzenesulfonamide derivatives against various carbonic anhydrase isoforms is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative inhibitory activities of different benzenesulfonamide derivatives against key human CA isoforms.

Compound/Derivative ClasshCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)Reference
Acetazolamide (Standard)199 (IC₅₀)133 (IC₅₀)63 (IC₅₀)92 (IC₅₀)[8]
Tetrafluorobenzenesulfonamides41.5 - 1500 (Kᵢ)30.1 - 755 (Kᵢ)1.5 - 38.9 (Kᵢ)0.8 - 12.4 (Kᵢ)[7]
Diazobenzenesulfonamides6 (Kᵈ)---[6]
Pyrazole-pyridazine Carboxamides-3.3 - 866.7 (Kᵢ)--[3]
Tetrabromophthalimides143 - >10,000 (Kᵢ)47 - 190 (Kᵢ)8.5 - 234 (Kᵢ)6.1 - 197 (Kᵢ)[9]
s-Triazine Derivatives--28.6 - 871 (IC₅₀)-[5]
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This protocol outlines the determination of carbonic anhydrase activity and its inhibition using a stopped-flow spectrophotometer, which allows for the measurement of rapid kinetic events.[10][11][12]

I. Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the reaction spectrophotometrically. In the presence of an inhibitor, the rate of this reaction will decrease.[10]

II. Materials:

  • Purified carbonic anhydrase isoform

  • Benzenesulfonamide inhibitor

  • CO₂-saturated water

  • Reaction buffer (e.g., Tris buffer, pH 8.3)[10]

  • pH indicator (e.g., phenol red)[10]

  • Stopped-flow spectrophotometer

  • Disposable cuvettes[10]

III. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the purified CA enzyme in a suitable buffer.

    • Prepare a stock solution of the benzenesulfonamide inhibitor in an appropriate solvent (e.g., DMSO).

    • Prepare the reaction buffer containing the pH indicator.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Instrument Setup:

    • Set up the stopped-flow spectrophotometer according to the manufacturer's instructions.

    • Set the measurement wavelength to the absorbance maximum of the deprotonated form of the pH indicator.

  • Assay Performance:

    • Load one syringe of the stopped-flow instrument with the enzyme solution (or buffer for control) and the other with the CO₂-saturated water.

    • For inhibition studies, pre-incubate the enzyme with the inhibitor for a specified time before mixing with the substrate.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition by comparing the rates in the presence and absence of the inhibitor.

    • Determine the IC₅₀ or Kᵢ value by performing the assay with a range of inhibitor concentrations.

Anticancer Mechanisms: Beyond Carbonic Anhydrase Inhibition

The anticancer properties of benzenesulfonamide derivatives are a significant area of research. While the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII plays a crucial role, other mechanisms also contribute to their antitumor activity.[13][14]

Induction of Apoptosis and Cell Cycle Arrest

Several benzenesulfonamide derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[15][16] These effects can be mediated through various signaling pathways. For instance, some derivatives have been found to affect the Wnt/β-catenin/GSK3β pathway, which is often dysregulated in cancer.[8] Others can induce G0/G1 or G2-M phase arrest, preventing cancer cell proliferation.[16][17][18]

Inhibition of Other Cancer-Related Enzymes

Beyond carbonic anhydrases, benzenesulfonamides can inhibit other enzymes that are critical for tumor growth and progression. These include:

  • Matrix Metalloproteinases (MMPs): Certain derivatives can inhibit MMPs, which are involved in the degradation of the extracellular matrix, a key process in tumor invasion and metastasis.

  • Cyclooxygenase-2 (COX-2): Inhibition of COX-2, an enzyme involved in inflammation and cancer, is another mechanism attributed to some benzenesulfonamide compounds.

  • Receptor Tyrosine Kinases (RTKs): Some derivatives act as potent inhibitors of RTKs, which are crucial for cancer cell signaling and proliferation.[8]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of benzenesulfonamide derivatives is commonly assessed by determining their IC₅₀ values against various cancer cell lines. The following table presents a selection of these values.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[1,5-a][4][13][19]triazine DerivativeLeukemia0.32[13]
Pyrazolo[1,5-a][4][13][19]triazine DerivativeColon Cancer0.49 - 0.89[13]
Thiazolone-benzenesulfonamideMDA-MB-231 (Breast)1.56[1]
Thiazolone-benzenesulfonamideMCF-7 (Breast)1.52[1]
Imidazole DerivativeIGR39 (Melanoma)27.8[20]
Imidazole DerivativeMDA-MB-231 (Breast)20.5[20]
1,2,3-Triazole DerivativeHEPG-2 (Liver)3.44 - 15.03[8]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][14][19][21]

I. Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

II. Materials:

  • Cancer cell lines

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO)[4]

  • 96-well plates

  • Microplate reader

III. Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and resuspend them in fresh medium.

    • Seed the cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the benzenesulfonamide derivative in culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.[19]

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[19]

    • Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.[14]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 540-590 nm using a microplate reader.[19]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Mechanisms: A Renewed Focus

While the advent of newer antibiotics has somewhat overshadowed sulfonamides, the rise of antimicrobial resistance has led to a renewed interest in their potential.[22][23] Benzenesulfonamide derivatives can exhibit both antibacterial and antifungal activities.[23]

Inhibition of Dihydropteroate Synthase (DHPS)

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[24] Folic acid is essential for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication (bacteriostatic effect).

Inhibition of Bacterial Carbonic Anhydrases

Similar to their effect in eukaryotes, benzenesulfonamides can also inhibit bacterial carbonic anhydrases.[2] These enzymes are crucial for various metabolic processes in bacteria, including pH homeostasis and CO₂/bicarbonate transport.[2] Inhibition of bacterial CAs can disrupt these processes, leading to an antibacterial effect.[2]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
N-(2-Hydroxy-4-nitro-phenyl)-4-metil-benzensulfonamideStaphylococcus aureus32 - 512[25]
Thiazole-benzenesulfonamidesPseudomonas aeruginosa-[26]
Thiopyrimidine-benzenesulfonamidesK. pneumoniae, P. aeruginosa-[23]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.[17][18]

I. Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test bacterium is added. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.[17]

II. Materials:

  • Bacterial strain

  • Mueller-Hinton Broth (MHB)[17]

  • Benzenesulfonamide derivative

  • Sterile 96-well microtiter plates[17]

  • Spectrophotometer or microplate reader

  • Sterile saline solution

III. Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of the test bacterium in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]

  • Compound Dilution:

    • Prepare a stock solution of the benzenesulfonamide derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Alternatively, the optical density of the wells can be measured using a microplate reader.

Diuretic Mechanism of Action: Targeting Renal Transporters

Certain benzenesulfonamide derivatives function as diuretics, promoting the excretion of water and electrolytes from the body.[25][27][28]

Inhibition of Renal Carbonic Anhydrase

The diuretic effect of some benzenesulfonamides, like acetazolamide, is primarily due to the inhibition of carbonic anhydrase in the proximal convoluted tubule of the kidney. This inhibition reduces the reabsorption of bicarbonate, sodium, and water, leading to increased urine output.[28]

Inhibition of Urea Transporters

More recently, novel benzenesulfonamide derivatives have been developed that act as inhibitors of urea transporters (UTs) in the kidney.[25][29][30] By inhibiting UT-A1 and UT-B, these compounds reduce the reabsorption of urea, which in turn decreases the osmotic gradient for water reabsorption, resulting in a diuretic effect.[25][29] This mechanism offers the potential for salt-sparing diuretics.[25]

Experimental Protocol: In Vivo Diuretic Activity in Rats

This protocol describes a method for evaluating the diuretic activity of a compound in a rat model using metabolic cages.[2][3][15][24][31]

I. Principle: The diuretic effect of a test compound is assessed by measuring the volume of urine excreted by rats over a specific period after administration of the compound, compared to a control group.[15]

II. Materials:

  • Wistar albino rats

  • Metabolic cages[15]

  • Benzenesulfonamide derivative

  • Vehicle (e.g., normal saline)

  • Standard diuretic (e.g., furosemide)[15]

  • Oral gavage needles

III. Procedure:

  • Animal Acclimatization and Preparation:

    • House the rats in metabolic cages for a period of acclimatization before the experiment.[15]

    • Fast the animals overnight with free access to water.[15]

  • Compound Administration:

    • Divide the rats into groups: a control group (vehicle), a standard group (furosemide), and test groups (different doses of the benzenesulfonamide derivative).[15]

    • Administer the respective treatments orally via gavage.

  • Urine Collection:

    • Place the rats back into the metabolic cages immediately after dosing.

    • Collect the urine at specified time intervals (e.g., every hour for the first few hours, and then at 24 hours).[2]

  • Measurement and Analysis:

    • Measure the total volume of urine collected for each rat.

    • The diuretic activity can be expressed as the urine output per unit of body weight.

    • Electrolyte concentrations (Na⁺, K⁺, Cl⁻) in the urine can also be measured to assess the saluretic effect.

    • Compare the results from the test groups with the control and standard groups.

Visualization of Key Mechanisms

To further elucidate the mechanisms of action, the following diagrams illustrate key pathways and experimental workflows.

Carbonic Anhydrase Inhibition

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Benzenesulfonamide Inhibitor Zn2+ Zn²⁺ H2O H₂O Zn2+->H2O Coordination OH- OH⁻ H2O->OH- Deprotonation CO2 CO₂ OH-->CO2 Nucleophilic Attack HCO3- HCO₃⁻ CO2->HCO3- Hydration Sulfonamide SO₂NH₂ Group Sulfonamide->Zn2+ Coordinates to Zinc, displacing H₂O/OH⁻ BenzeneRing Benzene Ring Sulfonamide->BenzeneRing Tail Tail Moiety BenzeneRing->Tail HydrophobicPocket Hydrophobic Pocket Tail->HydrophobicPocket Interacts with Hydrophobic Pocket

Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.

MTT Assay Workflow

MTT_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h (Cell Adhesion) SeedCells->Incubate24h AddCompound Add Benzenesulfonamide Derivatives (Various Conc.) Incubate24h->AddCompound IncubateXh Incubate for Treatment Period (e.g., 48h) AddCompound->IncubateXh AddMTT Add MTT Reagent to each well IncubateXh->AddMTT Incubate4h Incubate 2-4h (Formazan Formation) AddMTT->Incubate4h Solubilize Remove Medium & Add Solubilizing Agent (DMSO) Incubate4h->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC₅₀) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion: A Scaffold of Continuing Promise

The benzenesulfonamide scaffold has proven to be a remarkably enduring and fruitful starting point for the development of a diverse array of therapeutic agents. The mechanisms of action are as varied as their clinical applications, ranging from the well-established inhibition of carbonic anhydrases to more complex interactions with multiple targets in cancer and microbial cells. A thorough understanding of these mechanisms, supported by robust experimental validation, is paramount for the rational design of new and improved benzenesulfonamide-based drugs. The continued exploration of structure-activity relationships and the application of detailed in vitro and in vivo assays will undoubtedly unlock further therapeutic potential from this versatile chemical class.

References

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). Dovepress. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a][4][13][19]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2025). PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). PMC. [Link]

  • Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. (n.d.). PubMed. [Link]

  • study of diuretic activity of given drugs to rats/mice using metabolic cage. (n.d.). RJPT SimLab. [Link]

  • Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (n.d.). Taylor & Francis Online. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. (n.d.). PMC. [Link]

  • In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). (2020). PMC. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. [Link]

  • synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. (2013). PubMed. [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PMC. [Link]

  • Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. (n.d.). PMC. [Link]

  • Ex - Diuretics On Rats. (n.d.). Scribd. [Link]

  • Review on emerging trends & Modifications of In- Vivo & In- Vitro Screening techniques of Diuretic activity. (2022). IJCRT.org. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. (2023). Usiena air. [Link]

  • Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. (n.d.). PMC. [Link]

  • Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. (2025). ResearchGate. [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI. [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). Journal of Medicinal Chemistry. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). PMC. [Link]

  • Benzenesulfonamide derivatives of antibacterial activity. (n.d.). ResearchGate. [Link]

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io. [Link]

  • Protocol for Bacterial Cell Inhibition Assay. (n.d.). BBS OER Lab Manual. [Link]

  • Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227626). (n.d.). ChEMBL. [Link]

  • The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. (1971). PubMed. [Link]

  • Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. (n.d.). PubMed. [Link]

  • High-throughput assessment of bacterial growth inhibition by optical density measurements. (n.d.). PMC. [Link]

  • [Dose-response relationship of xipamide in healthy subjects]. (n.d.). PubMed. [Link]

  • The site and mode of action of some sulfonamide-derived diuretics. (1975). PubMed. [Link]

  • Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. (2022). PubMed. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Scielo. [Link]

Sources

Technical Guide: Antimicrobial Evaluation of 4-amino-N-(3-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 4-amino-N-(3-methylphenyl)benzenesulfonamide Class: N1-substituted Sulfanilamide Derivative Primary Application: Antimicrobial Research / Structure-Activity Relationship (SAR) Studies[1]

This technical guide provides a comprehensive framework for the evaluation of this compound. Unlike commercial sulfonamides (e.g., sulfamethoxazole) which typically utilize heteroaromatic substitutions (isoxazoles, pyrimidines) to modulate pKa and solubility, this derivative incorporates a lipophilic m-tolyl (3-methylphenyl) moiety. This guide details the physicochemical rationale for this substitution, the specific mechanism of action, and the standardized protocols required to validate its antimicrobial efficacy in a research setting.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

Structural Analysis

The core pharmacophore of this molecule is the sulfanilamide skeleton (


-aminobenzenesulfonamide). The critical modification is at the 

position, where a phenyl group substituted with a methyl group at the meta (3-) position is attached.
  • Lipophilicity (

    
    ):  The addition of the m-tolyl group significantly increases the lipophilicity compared to the parent sulfanilamide. This modification is designed to enhance passive diffusion across the bacterial cell membrane, particularly in Gram-positive organisms with thick peptidoglycan layers.
    
  • Electronic Effects: The methyl group is a weak electron-donating group (via hyperconjugation). Its position at the meta relative to the sulfonamide nitrogen influences the acidity (

    
    ) of the sulfonamide -NH- proton. For optimal activity, the 
    
    
    
    should generally approach physiological pH (6.0–7.4) to exist in the ionized state required for binding to the dihydropteroate synthase (DHPS) enzyme.
Chemical Data Summary
PropertySpecificationRelevance
Molecular Formula

Stoichiometry for synthesis verification.
Molecular Weight 262.33 g/mol Calculation of Molarity for MIC assays.
Substituent 3-methylphenyl (

-tolyl)
Enhances hydrophobic interaction; modulates solubility.
Target Enzyme Dihydropteroate Synthase (DHPS)Competitive inhibition target.[2][3]

Part 2: Mechanism of Action (MOA)

The antimicrobial activity of this compound is strictly bacteriostatic.[4] It functions as a competitive antimetabolite of para-aminobenzoic acid (PABA).

The Folate Pathway Blockade

Bacteria, unlike mammals, must synthesize folate de novo. Folate is a critical cofactor for the synthesis of purines, pyrimidines, and amino acids (DNA/RNA/Protein synthesis).[5]

  • Competition: The drug mimics the steric and electronic structure of PABA.

  • Inhibition: It competes with PABA for the active site of dihydropteroate synthase (DHPS) .[3][5]

  • Dead-End Product: If the drug binds, it prevents the condensation of PABA with dihydropterin pyrophosphate, halting the formation of dihydropteroic acid.[5]

  • Cellular Consequence: Depletion of tetrahydrofolate leads to the cessation of DNA replication and cell division.[3][5]

Pathway Visualization

FolatePathway PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme DHPP Dihydropterin Pyrophosphate DHPP->Enzyme DHP Dihydropteroic Acid Enzyme->DHP Normal Pathway Drug 4-amino-N-(3-methylphenyl) benzenesulfonamide Drug->Enzyme Competitive Inhibition Drug->DHP BLOCKS DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolic Acid (Active Cofactor) DHF->THF DNA DNA/RNA Synthesis (Bacterial Growth) THF->DNA

Caption: Competitive inhibition of the bacterial folate synthesis pathway by the sulfonamide derivative.[2][5]

Part 3: Experimental Protocols for Evaluation

To validate the efficacy of this specific derivative, researchers must follow standardized susceptibility testing. The following protocol is adapted from CLSI M07 guidelines (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).

Synthesis & Purification (Brief)
  • Reaction: Condensation of 4-acetamidobenzenesulfonyl chloride with m-toluidine in the presence of a base (pyridine or

    
    ), followed by acid hydrolysis to remove the acetyl protecting group.
    
  • Purification: Recrystallization from ethanol/water is critical to remove unreacted amine, which can be toxic and skew biological results.

  • Validation: Confirm structure via

    
    -NMR (check for methyl singlet approx. 
    
    
    
    2.3 ppm) and melting point determination.
Broth Microdilution Assay (MIC Determination)

This is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates (U-bottom).

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Resazurin dye (optional, for visual endpoint).

Protocol Steps:

  • Stock Preparation: Dissolve the compound in DMSO. Note that sulfonamides may require slight heating or alkaline pH for initial solubility, but final DMSO concentration in the well must be

    
    .
    
  • Dilution Series: Prepare a 2-fold serial dilution in CAMHB across the plate (e.g., 512

    
     down to 0.5 
    
    
    
    ).
  • Inoculum Prep: Prepare a bacterial suspension matched to a 0.5 McFarland standard (

    
     CFU/mL). Dilute this 1:100 in broth.
    
  • Inoculation: Add diluted inoculum to the wells containing the drug. Final bacterial concentration:

    
     CFU/mL.
    
  • Incubation: Incubate at 35°C

    
     2°C for 16–20 hours (24 hours for some fastidious organisms).
    
  • Readout: The MIC is the lowest concentration with no visible growth (no turbidity).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Biology (CLSI M07) Syn Synthesis (Sulfonyl Chloride + m-Toluidine) Pur Purification (Recrystallization) Syn->Pur QC QC: NMR/Mass Spec Pur->QC Stock Stock Soln (DMSO) QC->Stock Plate 96-Well Plate Serial Dilution Stock->Plate Inc Incubation (35°C, 16-20h) Plate->Inc Inoc Inoculum (0.5 McFarland) Inoc->Plate Result MIC Determination (Data Analysis) Inc->Result

Caption: Integrated workflow from chemical synthesis to biological validation.

Part 4: Antimicrobial Spectrum & Resistance

Expected Spectrum

Based on SAR data for N-phenylsulfonamides:

  • Gram-Positive (S. aureus, Streptococcus spp.): Generally susceptible. The lipophilic 3-methylphenyl group aids in penetrating the thick peptidoglycan layer.

  • Gram-Negative (E. coli, Klebsiella): Variable activity.[6] The outer membrane of Gram-negatives can be a barrier to hydrophobic sulfonamides. Activity is often enhanced when used in combination with Trimethoprim.

  • Pseudomonas aeruginosa: Typically intrinsically resistant due to efflux pumps and low membrane permeability.

Mechanisms of Resistance

Researchers must be aware that clinical isolates often exhibit resistance via:

  • DHPS Mutation: Alteration of the enzyme binding pocket reduces sulfonamide affinity without affecting PABA binding.

  • PABA Overproduction: Bacteria hyper-produce PABA to outcompete the drug (Le Chatelier's principle).

  • Plasmid Transfer: Acquisition of sul genes (sul1, sul2) encoding resistant DHPS variants.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[7] [Link]

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action.[2][5][8][9] Journal of Pharmaceutical Sciences, 57(9), 1455–1478. [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Sulfanilamide derivatives. [Link]

Sources

Targeting the Hypoxic Niche: A Technical Guide to Novel Sulfonamide Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of the Sulfonamide Scaffold

For decades, the sulfonamide moiety (


) was synonymous with antibacterial therapy. However, in the context of modern oncology, this "privileged scaffold" has evolved. We are no longer looking at simple folate synthesis inhibition; we are targeting the metabolic vulnerabilities of aggressive, hypoxic tumors.

The current frontier focuses on two distinct mechanisms:[1]

  • Isoform-Selective Carbonic Anhydrase (CA) Inhibition: Specifically targeting CA IX and XII to disrupt the pH regulation machinery of hypoxic tumors.

  • Microtubule Destabilization: Binding the colchicine site of tubulin to induce mitotic arrest.

This guide provides a technical roadmap for validating these compounds, moving beyond basic synthesis into rigorous biochemical and cellular characterization.

Mechanistic Rationale

The Hypoxia-Induced pH Survival Mechanism (CA IX)

The most promising application of novel sulfonamides is the inhibition of Carbonic Anhydrase IX (CA IX). Unlike cytosolic CA I and II (which are ubiquitous), CA IX is a transmembrane protein upregulated by Hypoxia-Inducible Factor 1


 (HIF-1

).
  • The Problem: Solid tumors generate massive amounts of lactate and protons via anaerobic glycolysis (Warburg effect).

  • The Target: CA IX catalyzes the hydration of extracellular

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ).[2] The bicarbonate is imported to buffer intracellular pH (pHi), while the protons acidify the extracellular space (pHe), promoting metastasis and degrading the extracellular matrix.
  • The Sulfonamide Solution: By inhibiting CA IX, we force intracellular acidosis (killing the cell) and normalize extracellular pH (reducing metastasis).

Visualization of the Signaling Pathway

CAIX_Mechanism cluster_Cell Tumor Cell Microenvironment Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr CA IX Overexpression (Transmembrane) HIF1a->CAIX_Expr CAIX_Active CA IX Activity (CO2 + H2O -> HCO3- + H+) CAIX_Expr->CAIX_Active Metabolism Anaerobic Glycolysis CO2 CO2 Production Metabolism->CO2 CO2->CAIX_Active pHi Intracellular pH (Buffered/Neutral) CAIX_Active->pHi HCO3- Import pHe Extracellular pH (Acidic - Metastasis) CAIX_Active->pHe H+ Accumulation Inhibitor Novel Sulfonamide (e.g., SLC-0111) Inhibitor->CAIX_Active Blocks Catalytic Site Death Apoptosis / Anoikis Inhibitor->Death Result

Figure 1: The mechanistic intervention of sulfonamides in the hypoxic tumor niche. Inhibition of CA IX disrupts the pH differential required for tumor survival.

Structure-Activity Relationship (SAR) Guidelines

When designing or selecting novel sulfonamides, specificity is paramount. We must avoid inhibiting the physiological CA I and CA II isoforms to prevent systemic side effects (e.g., metabolic acidosis).

Structural FeatureFunctionOptimization Strategy
Zinc-Binding Group (ZBG) Binds the Zn(II) ion in the active site.Primary sulfonamide (

) is essential. Substituted sulfonamides (

) generally lose activity.
Aromatic Scaffold Orients the ZBG.Benzenesulfonamide is the standard. Heterocyclic scaffolds (1,3,4-thiadiazole) often increase potency but may alter solubility.
The "Tail" Moiety Determines isoform selectivity.Critical: CA IX has a larger, more hydrophobic active site pocket than CA II. Bulky, ureido-substituted tails (as seen in SLC-0111) or carbohydrate tails exploit this volume to gain selectivity.

Technical Validation Protocols

Tier 1: The Esterase Inhibition Assay (High-Throughput)

While CA physiologically hydrates


, measuring this gas reaction is cumbersome for HTS. We utilize the esterase activity of CA, which hydrolyzes 4-nitrophenyl acetate (4-NPA)  into 4-nitrophenol  (yellow).

Protocol Integrity:

  • Why this works: The active site for ester hydrolysis overlaps with the

    
     hydration site.
    
  • Control: Acetazolamide (AAZ) must be run as the positive control (

    
    ).
    

Step-by-Step Methodology:

  • Reagent Prep:

    • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5. (Strict pH control is vital; enzyme activity is pH-dependent).

    • Substrate: 2 mM 4-NPA in 3% acetone/water.

    • Enzyme:[2][3][4] Recombinant hCA IX (commercial or purified).

  • Plate Setup (96-well):

    • Add 140 µL Assay Buffer.

    • Add 20 µL Enzyme solution (titrate to ensure linear velocity).

    • Add 20 µL Test Compound (DMSO stock, final DMSO < 5%).

  • Incubation:

    • Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Reaction Start:

    • Add 20 µL Substrate (4-NPA).

  • Detection:

    • Measure Absorbance at 400–405 nm kinetically for 30 minutes.

    • Calculate initial velocity (

      
      ).
      
  • Data Analysis:

    • Determine

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Tier 2: Hypoxic Cell Viability Assay

Standard MTT assays under normoxia (21%


) will yield false negatives  for CA IX inhibitors because CA IX is minimally expressed in normoxia.

Required Setup:

  • Cell Lines: MDA-MB-231 (Triple-negative breast) or HT-29 (Colon).

  • Hypoxia Chamber: 1%

    
    , 5% 
    
    
    
    , 94%
    
    
    .

Workflow Visualization:

Screening_Workflow cluster_Logic Logic Gate Step1 Synthesis (Click Chemistry / Tailoring) Step2 Enzymatic Assay (hCA IX vs hCA II) Step1->Step2 Step3 Normoxic Screen (21% O2) Step2->Step3 Selectivity > 50x Step4 Hypoxic Screen (1% O2 - CRITICAL) Step3->Step4 Compare IC50 Step5 Mechanism Check (Extracellular pH / Apoptosis) Step4->Step5 Valid Hit Note If IC50(Hypoxia) << IC50(Normoxia) Then Target is likely CA IX

Figure 2: Validation workflow emphasizing the necessity of hypoxic screening conditions.

Case Study & Clinical Context: SLC-0111

To ground this in reality, we look at SLC-0111 (Ureido-benzenesulfonamide).[5]

  • Clinical Status: Completed Phase 1; Phase 1b ongoing in combination with Gemcitabine for pancreatic cancer.[6]

  • Key Insight: In Phase 1 trials, SLC-0111 was safe up to 1000 mg daily.[5] However, monotherapy showed limited efficacy (stable disease). The real potential lies in combination therapy .

  • Mechanism of Synergy: Chemotherapeutics (like Doxorubicin) are weak bases. In the acidic microenvironment created by CA IX, these drugs are protonated and cannot cross the cell membrane ("Ion Trapping"). SLC-0111 restores neutral pHe, allowing the chemotherapy to enter the cell.

Data Summary Table: Leading Sulfonamide Targets

Compound ClassPrimary TargetMechanismClinical/Preclinical StatusKey Reference
SLC-0111 CA IX / CA XIIpH regulation disruptionPhase 1b (Pancreatic)[McDonald et al., 2020]
Indisulam Tubulin / RBM39Molecular Glue / Microtubule destabilizationPhase 2 (Various)[Assay Genie, 2025]
MMH-1 CA IXApoptosis via ROS/MMPPreclinical (Breast Cancer)[Al-Sanea et al., 2024]
Pazopanib VEGFR / PDGFRKinase Inhibition (Sulfonamide moiety)FDA Approved (Renal Cell)[FDA Label]

References

  • McDonald, P. C., et al. (2020). The Carbonic Anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Taylor & Francis. Link

  • Supuran, C. T. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism.[2] World Journal of Clinical Oncology.[2] Link

  • Al-Sanea, M. M., et al. (2024). Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. PubMed. Link

  • Assay Genie. (2025). Carbonic Anhydrase (CA) Inhibitor Screening Kit Protocol.[3][7]Link

  • SignalChem. (2024). SLC-0111 Program Overview. SignalChem Life Sciences. Link

Sources

Theoretical Binding Mode of Sulfonamides to Carbonic Anhydrase: A Structural & Thermodynamic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide delineates the molecular mechanics governing the inhibition of Carbonic Anhydrase (CA) by sulfonamides. It synthesizes structural biology, thermodynamics, and computational protocols to provide a comprehensive framework for rational drug design. The focus is on the "Zinc-Binder" paradigm, the critical hydrogen bond network involving Thr199/Glu106, and the entropic contributions of active site water displacement.

Structural Biology of the Active Site

To understand the binding mode, one must first define the target environment. Human Carbonic Anhydrase II (hCA II) serves as the archetypal model due to its high catalytic turnover (


) and structural conservation.
The Zinc Coordination Sphere

The catalytic center acts as a Lewis acid.[1] The Zn(II) ion is coordinated in a distorted tetrahedral geometry by three histidine residues:

  • His94 (N

    
    2)
    
  • His96 (N

    
    2)
    
  • His119 (N

    
    1)
    

In the native state, the fourth coordination site is occupied by a water molecule (or hydroxide ion, depending on pH), which is crucial for the catalytic hydration of


.
The Gatekeeper Network (Thr199 & Glu106)

The selectivity and orientation of inhibitors are governed by a conserved hydrogen bond network. Thr199 acts as the primary gatekeeper. Its hydroxyl group forms a hydrogen bond with the carboxylate of Glu106 . This "lock" orients the lone pairs of the Thr199 oxygen towards the active site, creating a rigid scaffold that stabilizes the transition state and, crucially, the sulfonamide inhibitor [1].

The Theoretical Binding Mode

The binding of primary sulfonamides (


) to CA is a classic example of "lock-and-key" fit, driven by specific electrostatic and hydrophobic interactions.
The Zinc-Binding Group (ZBG) Mechanism

The core event is the displacement of the zinc-bound solvent molecule (Zzw) by the sulfonamide nitrogen.

  • Ionization: The sulfonamide moiety possesses a

    
     typically around 9.0–10.0. However, upon binding, it acts as a sulfonamidate anion  (
    
    
    
    ). The acidic environment of the metal ion facilitates this deprotonation or selectively binds the anionic fraction [2].
  • Coordination: The deprotonated nitrogen atom coordinates directly to the Zn(II) ion. The bond distance is typically 1.7–2.5 Å , completing the tetrahedral geometry [3].

  • Stereochemistry: The

    
     moiety arranges itself such that one sulfonamide oxygen accepts a hydrogen bond from the backbone NH of Thr199, while the other sulfonamide oxygen accepts a hydrogen bond from the side chain OH of Thr199.
    
The "Deep Water" Displacement (Entropic Driver)

Recent high-resolution X-ray studies (0.9 Å) have revealed a "Deep Water" (Dw) molecule trapped in a hydrophobic pocket formed by Val121, Val143, and Leu198.

  • Mechanism: Bulky sulfonamide scaffolds displace this highly ordered, entropically unfavorable water molecule.

  • Result: The release of Dw into the bulk solvent provides a significant favorable entropic contribution (

    
    ) to the free energy of binding [4].
    
Visualizing the Interaction Network

The following diagram illustrates the vectoral relationships between the inhibitor and the active site residues.

CA_Binding_Mechanism Zn Zn(II) Ion HisTriad His94, His96, His119 HisTriad->Zn Coordination Sulfonamide Sulfonamide Anion (R-SO2NH-) Sulfonamide->Zn Coordination (N-Zn Bond) Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bond (O...HO) DeepWater Deep Water (Dw) (Displaced) Sulfonamide->DeepWater Displacement (+Entropy) HydroPocket Hydrophobic Pocket (Val121, Leu198) Sulfonamide->HydroPocket Van der Waals (Tail Interaction) Glu106 Glu106 (Stabilizer) Thr199->Glu106 H-Bond Network

Caption: Interaction map showing the coordination of the sulfonamide anion to Zinc, stabilized by the Thr199-Glu106 network and hydrophobic contacts.

Thermodynamic Profile

Understanding the thermodynamics is essential for optimizing potency. The binding is generally enthalpy-driven (bond formation) with variable entropic contributions (solvation effects).

Table 1: Thermodynamic Parameters of Sulfonamide Binding (hCA II at 25°C)

ParameterValue (Approx.)Physical Interpretation

-30 to -60 kJ/molHigh affinity (

in nM to pM range).

-20 to -50 kJ/molEnthalpy Driven: Formation of Zn-N coordination bond and H-bonds with Thr199.

-10 to +20 kJ/molVariable: Depends on the "Tail". Hydrophobic tails displacing "Deep Water" make this term favorable (negative).
Protonation Linkage

Observed enthalpy includes the heat of deprotonation of the sulfonamide and protonation of the Zn-OH.[2] Intrinsic binding is often more exothermic than observed [5].

Experimental & Computational Protocol (The SKT Triangulation)

To validate the theoretical binding mode, a "Structure-Kinetics-Thermodynamics" (SKT) triangulation protocol is recommended. This self-validating system ensures that in silico predictions match physical reality.

Step 1: Computational Prediction (In Silico)

Objective: Predict the binding pose and stability.

  • Ligand Preparation: Generate 3D conformers. Critical: Set the sulfonamide nitrogen to the deprotonated state (

    
    ) for docking, as this is the bioactive species.
    
  • Grid Generation: Center the grid on the Zn(II) ion. Include the Zn(II) as a cation (+2) with Van der Waals parameters adjusted for metal coordination.

  • Docking: Use a scoring function that accounts for metal-ligand interactions (e.g., GoldScore or specialized Glide protocols).

  • MD Validation (100 ns): Run a Molecular Dynamics simulation (GROMACS/AMBER).

    • Metric: Monitor the distance between Zn and Sulfonamide-N. It must remain stable (< 2.5 Å).

    • Metric: Calculate RMSD of the ligand "tail" to assess hydrophobic fit.

Step 2: Kinetic Validation (Stopped-Flow)

Objective: Determine if the inhibitor follows the classic mechanism.

  • Method: Stopped-flow spectrophotometry monitoring the hydrolysis of p-nitrophenyl acetate (esterase activity) or

    
     hydration (changing pH indicators).
    
  • Validation: A true sulfonamide zinc-binder acts as a competitive inhibitor. The

    
     derived here should align with thermodynamic 
    
    
    
    .
Step 3: Structural Confirmation (X-Ray)

Objective: Definitive proof of the binding mode.

  • Protocol: Soak hCA II crystals (easily grown in Tris buffer, pH 8.0) with the inhibitor.[1][3][4][5][6][7]

  • Resolution Target: < 2.0 Å is required to resolve the water network and confirm the displacement of the "Deep Water" [6].[8][9]

Workflow Diagram

SKT_Protocol cluster_0 Phase 1: In Silico cluster_1 Phase 2: Wet Lab LigandPrep Ligand Prep (Deprotonate N) Docking Docking (Zn Constraint) LigandPrep->Docking MD_Sim MD Simulation (100ns RMSD) Docking->MD_Sim Synthesis Chemical Synthesis MD_Sim->Synthesis High Score KineticAssay Stopped-Flow (Ki Determination) Synthesis->KineticAssay XRay X-Ray Crystallography (<2.0 Å) KineticAssay->XRay Potent Ki XRay->LigandPrep Refine Model

Caption: The SKT Triangulation workflow ensuring computational predictions are validated by kinetic and structural data.

Implications for Drug Design: Isoform Selectivity

The conserved nature of the active site makes selectivity difficult. However, the "Tail Approach" exploits subtle differences in the outer rim of the active site.

  • CA II (Glaucoma Target): The active site is amphiphilic. Inhibitors with small, hydrophilic tails often bind well here.

  • CA IX / XII (Cancer Targets): These transmembrane isoforms function in hypoxic, acidic tumor microenvironments.

    • Strategy: Attach bulky, hydrophobic tails (e.g., fluorinated aromatic rings) to the sulfonamide scaffold. These tails interact with the specific hydrophobic residues (Val131 in CA II vs. Leu/Ala variations in CA IX) and can also exploit the "Deep Water" displacement entropy gain more effectively in specific isoforms [7].

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biophysical Chemistry. (2021). Link

  • Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? Journal of Enzyme Inhibition and Medicinal Chemistry. (2013). Link

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. (2022). Link[5]

  • A Short, Strong Hydrogen Bond in the Active Site of Human Carbonic Anhydrase II. Biochemistry. (2009).[9] Link

  • Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Journal of Biomolecular Structure and Dynamics. (2013). Link

  • Structural and functional importance of a conserved hydrogen bond network in human carbonic anhydrase II. Biochemistry. (1993). Link

  • Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity. Inorganica Chimica Acta. (2017). Link

Sources

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 4-amino-N-(3-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 4-amino-N-(3-methylphenyl)benzenesulfonamide, a key scaffold in medicinal chemistry. The described two-step methodology involves the initial coupling of 4-acetamidobenzenesulfonyl chloride with 3-methylaniline, followed by the acidic hydrolysis of the acetamide protecting group. This guide is designed for researchers in synthetic chemistry and drug development, offering in-depth explanations for experimental choices, integrated safety protocols, and characterization guidelines to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

Sulfonamides are a cornerstone of modern pharmacology, renowned for their wide-ranging biological activities. The N-aryl benzenesulfonamide moiety, in particular, is a privileged structure found in numerous therapeutic agents. The strategic synthesis of specific analogues, such as this compound, is critical for developing novel compounds with tailored pharmacological profiles.

The protocol herein details a robust and logical synthetic pathway. The initial step employs an acetyl protecting group on the 4-amino position of the benzenesulfonyl chloride. This is a crucial strategic decision to prevent undesired side reactions, such as self-polymerization or reaction of the primary amine with the sulfonyl chloride functionality. The subsequent reaction with 3-methylaniline (m-toluidine) forms the stable sulfonamide bond. The final deprotection step under acidic conditions efficiently liberates the primary amine, yielding the target compound. This approach ensures high yields and purity.

Overall Synthetic Workflow

The synthesis is performed in two distinct stages: protection group chemistry and subsequent deprotection. The workflow is designed for efficiency and ease of execution in a standard laboratory setting.

G cluster_0 Part A: Synthesis of Intermediate cluster_1 Part B: Hydrolysis to Final Product A Reactants: 4-acetamidobenzenesulfonyl chloride 3-methylaniline B Reaction in Pyridine (Solvent & Base) A->B C Precipitation in Ice Water B->C D Vacuum Filtration & Washing C->D E Recrystallization (Ethanol/Water) D->E F Intermediate: 4-acetamido-N-(3-methylphenyl)benzenesulfonamide E->F G Intermediate from Part A F->G Proceed to Part B H Acidic Hydrolysis (HCl Reflux) G->H I Neutralization (NaOH) & Precipitation H->I J Vacuum Filtration & Washing I->J K Recrystallization (Dilute Ethanol) J->K L Final Product: This compound K->L

Caption: High-level workflow for the two-part synthesis.

Mechanistic Rationale

The core of this synthesis is a nucleophilic acyl substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of 3-methylaniline acts as the nucleophile, attacking the electrophilic sulfur atom. This results in the displacement of the chloride leaving group.

G reagents 3-Methylaniline (Nucleophile) 4-Acetamidobenzenesulfonyl Chloride (Electrophile) transition_state Transition State reagents:amine->transition_state Nucleophilic Attack reagents:sulfonyl->transition_state products 4-acetamido-N-(3-methylphenyl)benzenesulfonamide HCl transition_state->products:sulfonamide Chloride Elimination transition_state->products:hcl base Pyridine (Base) products:hcl->base Neutralization

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Quantitative Data and Reagents

Proper stoichiometry is essential for maximizing yield and minimizing side products. The following table outlines the molar quantities for the key reaction in Part A.

Compound Molecular Weight ( g/mol ) Amount Moles Role
4-acetamidobenzenesulfonyl chloride233.675.84 g0.025Electrophile
3-methylaniline (m-toluidine)107.152.68 g0.025Nucleophile
Pyridine79.1025 mL-Solvent / Acid Scavenger
Theoretical Yield (Intermediate) 304.37 7.61 g 0.025 Product

Detailed Experimental Protocols

PART A: Synthesis of 4-acetamido-N-(3-methylphenyl)benzenesulfonamide

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2.68 g (0.025 mol) of 3-methylaniline in 25 mL of pyridine. Perform this step in a chemical fume hood.

    • Expert Insight: Pyridine serves as both the solvent and an acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the aniline, which would render it non-nucleophilic.[1]

  • Addition of Sulfonyl Chloride: To the stirring solution, slowly add 5.84 g (0.025 mol) of 4-acetamidobenzenesulfonyl chloride in portions over 15 minutes. The reaction is exothermic, and a gentle warming of the flask will be observed.

    • Trustworthiness: Portion-wise addition allows for better temperature control, preventing potential side reactions. The sulfonyl chloride is highly reactive and must be protected from moisture.[2][3]

  • Reaction: Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Pour the reaction mixture slowly into 200 mL of ice-cold water in a beaker, while stirring vigorously. A white precipitate of the product will form.

    • Causality: The product is insoluble in water, while pyridine and any unreacted starting materials are soluble. This step effectively isolates the crude product.[4][5]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual pyridine and salts.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure white crystals. Dry the crystals in a vacuum oven.

    • Expected Outcome: A pure, crystalline solid of 4-acetamido-N-(3-methylphenyl)benzenesulfonamide. The expected yield is typically in the range of 85-95%.

PART B: Hydrolysis to this compound

  • Setup: Place the dried product from Part A (e.g., ~7.0 g, ~0.023 mol) into a 100 mL round-bottom flask. Add 30 mL of 6M hydrochloric acid.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1 hour. The solid will dissolve as the reaction proceeds.

  • Cooling & Neutralization: Allow the solution to cool to room temperature. In a fume hood, slowly add 10% aqueous sodium hydroxide solution while stirring until the solution is neutral or slightly basic (pH ~8), checked with litmus paper. A precipitate will form.

    • Causality: The product is soluble in its protonated (acidic) form. Neutralization deprotonates the amine, causing the free base to precipitate out of the solution.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash with cold water. Recrystallize the product from dilute ethanol to yield the pure this compound.[5]

Safety and Handling

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sulfonyl Chlorides (e.g., 4-acetamidobenzenesulfonyl chloride): These are corrosive and react violently with water, releasing corrosive HCl gas.[6][7] Handle with extreme care, away from moisture. Use in a fume hood is mandatory.[7]

  • Anilines (e.g., 3-methylaniline): Toxic if inhaled, ingested, or absorbed through the skin.[8] Avoid all direct contact.

  • Pyridine: Flammable liquid and harmful if inhaled or swallowed. It has a strong, unpleasant odor.

  • Acids and Bases (HCl, NaOH): Corrosive and can cause severe burns. Handle with appropriate care.

In case of a spill, use an inert absorbent material and dispose of it as hazardous waste.[8] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[8]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to N-H stretches (both sulfonamide and primary amine), S=O stretches, and aromatic C-H bonds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation by showing the chemical shifts and integrations of all unique protons and carbons in the molecule.

References

  • PrepChem. (n.d.). Synthesis of (a) 4-Amino-N-phenylbenzenemethanesulphonamide. Retrieved from [Link]

  • Gowda, B. T., et al. (2007). N-(3-Methylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2014). CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link]

  • Morkūnaitė, V., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Retrieved from [Link]

  • Mercer University. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Mercer University Theochem. (n.d.). THE SYNTHESIS OF SULFA DRUGS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • ResearchGate. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Keerthi, D. S., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

  • Al-Ghanim, A. M., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • University of Washington. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]

  • Gowda, B. T., et al. (2011). 4-Chloro-N-(3-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]

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Application Notes and Protocols: Antimicrobial Susceptibility Testing of Sulfonamides Using Broth Microdilution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfonamides were the first class of synthetic antimicrobial agents to be widely used systemically and represent a cornerstone in the history of infectious disease therapy.[1] These bacteriostatic agents function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the bacterial synthesis of folic acid (vitamin B9).[1][2][3] As bacteria must synthesize their own folate while humans obtain it from their diet, sulfonamides selectively target microbial metabolic pathways.[3][4] Despite their long history, sulfonamides, often in combination with trimethoprim (which inhibits a subsequent step in the folate pathway), remain relevant for treating a variety of bacterial infections, including urinary tract infections and nocardiosis.[2][3][5]

However, the emergence and spread of bacterial resistance limit their application.[4][5] Accurate and reliable antimicrobial susceptibility testing (AST) is therefore indispensable for guiding clinical decisions and ensuring therapeutic efficacy. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, providing quantitative results that are essential for clinical interpretation.[6][7][8]

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on performing broth microdilution AST for sulfonamides. It combines established protocols with field-proven insights to ensure technical accuracy and reliable, reproducible results.

Scientific Principles and Key Considerations

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[8][9] The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the microorganism after a specified incubation period.[6] While the principle is straightforward, several factors specific to sulfonamides demand careful attention to ensure the integrity of the results.

The Critical Role of the Test Medium

The accuracy of sulfonamide AST is profoundly influenced by the composition of the growth medium, specifically the concentration of folic acid pathway antagonists.

  • Thymidine and Thymine: These nucleosides can bypass the metabolic block imposed by sulfonamides and trimethoprim, allowing bacteria to synthesize DNA and grow even in the presence of effective drug concentrations.[10] This leads to falsely elevated MICs (i.e., false resistance).[11][12] Therefore, it is imperative to use a medium with low levels of thymidine and thymine, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[10] Regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) mandate the use of such media for standardized AST.[7][13]

  • Para-aminobenzoic acid (PABA): As sulfonamides are structural analogs of PABA, excess PABA in the medium can competitively antagonize the drug's action, leading to inaccurate results.[10] Standardized AST media are formulated to have minimal concentrations of PABA.[10]

The "Trailing" Endpoint Phenomenon
Quality Control (QC)

Rigorous quality control is the cornerstone of a self-validating AST system. It ensures the accuracy of the test system, including the medium, antibiotic dilutions, and incubation conditions. This is achieved by testing reference strains with known, expected MIC ranges concurrently with clinical isolates.[15] If the QC strain result falls outside the acceptable range, patient results cannot be reliably reported.[15]

  • Recommended QC Strain: Escherichia coli ATCC® 25922™ is a commonly used quality control strain for susceptibility testing of sulfonamides against Enterobacterales.[15][16]

The logical workflow for ensuring accurate sulfonamide AST is depicted below.

AST_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis & QC Phase Media Select & Prepare Low-Thymidine CAMHB Drug Prepare & Dilute Sulfonamide Stock Solution Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Plate Inoculate Microdilution Plate Inoculum->Plate Incubate Incubate at 35°C ± 2°C for 16-20 hours Plate->Incubate Read Read MIC (80% Inhibition Endpoint) Incubate->Read QC Verify QC Strain MIC is in Range Read->QC QC->Inoculum If QC Fail Troubleshoot Interpret Interpret Results (S/I/R) using Breakpoints QC->Interpret If QC Pass

Caption: High-level workflow for sulfonamide broth microdilution AST.

Detailed Protocol: Broth Microdilution AST for Sulfonamides

This protocol is harmonized with guidelines from CLSI document M07.[17]

Materials
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low thymidine content

  • Sterile 96-well U-bottom microdilution plates

  • Sulfonamide antimicrobial powder (e.g., sulfamethoxazole)

  • Appropriate solvent for drug stock solution (e.g., DMSO, dilute NaOH)

  • Bacterial isolates for testing

  • QC strain (E. coli ATCC® 25922™)

  • Sterile saline or 0.85% NaCl solution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Sterile, disposable inoculation loops, tubes, and pipette tips

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology

Part 1: Preparation of Antimicrobial Stock Solution

The accurate preparation of the stock solution is critical for the entire dilution series.

  • Consult Solubility Data: Determine the appropriate solvent for the specific sulfonamide being tested. Sulfamethoxazole, for example, is often dissolved in a small volume of 0.1 N NaOH and then brought to the final volume with sterile distilled water.

  • Weigh Powder Accurately: Weigh a precise amount of the sulfonamide reference powder. Account for the potency of the powder as specified by the manufacturer.

  • Calculate Required Volume: Calculate the volume of solvent needed to achieve a high-concentration stock solution (e.g., 1280 µg/mL).

  • Dissolve and Sterilize: Dissolve the powder completely in the appropriate solvent. Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -70°C or below until use. Avoid repeated freeze-thaw cycles.

Part 2: Preparation of Bacterial Inoculum

The final concentration of bacteria in each well must be approximately 5 x 10⁵ CFU/mL.

  • Subculture Isolate: From a stock culture, streak the test isolate and the QC strain onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate overnight at 35°C ± 2°C to obtain isolated colonies.

  • Prepare Suspension: Select 3-5 well-isolated colonies of similar morphology. Touch the top of each colony with a sterile loop and transfer the growth to a tube of sterile saline.

  • Standardize to 0.5 McFarland: Vortex the suspension thoroughly. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard by adding more bacteria or saline. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. Use a spectrophotometer for accuracy (absorbance at 625 nm should be 0.08 to 0.13).

  • Prepare Final Inoculum: Within 15 minutes of standardization, dilute the 0.5 McFarland suspension in CAMHB to achieve the final target concentration. A common method is to make a 1:100 dilution (e.g., 0.1 mL of standardized suspension into 9.9 mL of CAMHB), which results in a concentration of approximately 1-2 x 10⁶ CFU/mL. The final 1:10 dilution in the plate will yield the target 1-2 x 10⁵ CFU/mL.

Inoculum_Prep Colonies Select 3-5 Isolated Colonies Saline Suspend in Sterile Saline Colonies->Saline McFarland Adjust to 0.5 McFarland Standard (~1.5 x 10⁸ CFU/mL) Saline->McFarland Dilution Dilute in CAMHB (e.g., 1:100) (~1.5 x 10⁶ CFU/mL) McFarland->Dilution Within 15 min Final Ready for Plate Inoculation Dilution->Final

Caption: Workflow for standardizing the bacterial inoculum.

Part 3: Preparation of Microdilution Plate and Inoculation

  • Plate Layout: Designate wells for each isolate and the QC strain. A typical layout includes 10 wells for a twofold serial dilution of the drug, one positive control (growth control, no drug), and one negative control (sterility control, no bacteria).

  • Dispense Broth: Add 50 µL of CAMHB to all wells that will be used.

  • Prepare Drug Dilutions:

    • Create an intermediate dilution of your stock solution in CAMHB.

    • Add 100 µL of the highest drug concentration to the first well of each test row.

    • Perform a serial twofold dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the row for 10 wells. Discard the final 50 µL from the 10th well. This results in wells containing 50 µL of varying drug concentrations.

  • Inoculate Plate: Using a multichannel pipette, add 50 µL of the final standardized bacterial inoculum (from Part 2, Step 4) to each well, except for the sterility control well. This brings the total volume in each well to 100 µL and achieves the final target inoculum of ~5 x 10⁵ CFU/mL.

  • Seal and Incubate: Cover the plate with a lid or adhesive seal and incubate in ambient air at 35°C ± 2°C for 16-20 hours.

Reading and Interpreting Results
  • Examine Control Wells:

    • Sterility Control: This well should show no growth (be clear).

    • Growth Control: This well should show distinct turbidity or a clear pellet of bacterial growth at the bottom.

    • If controls are not valid, the test must be repeated.

  • Determine the MIC:

    • Place the plate on a dark, non-reflective surface.

    • For each isolate, find the well with the lowest concentration of the sulfonamide that shows approximately 80% or more inhibition of growth compared to the growth control well.[6][14] This concentration is the MIC. Trailing growth, which appears as a small button or light haze, should be ignored when determining the 80% inhibition point.

  • Check QC Strain: The MIC for the QC strain (E. coli ATCC® 25922™) must fall within the acceptable range published by the standardizing body (e.g., CLSI).

  • Interpret Clinical Isolate Results: Compare the MIC value of the clinical isolate to the established clinical breakpoints to categorize it as Susceptible (S), Susceptible-Increased Exposure (I), or Resistant (R).[18]

Table 1: Example MIC Interpretation for Sulfamethoxazole (using hypothetical breakpoints)

Isolate IDMIC (µg/mL)CLSI Breakpoint (S/I/R)Interpretation
E. coli ATCC 2592216≤16 / - / ≥64In Control
Clinical Isolate 18≤16 / - / ≥64Susceptible (S)
Clinical Isolate 232≤16 / - / ≥64Intermediate (I) or Resistant (R) - depending on specific breakpoints
Clinical Isolate 3≥64≤16 / - / ≥64Resistant (R)

Note: Breakpoints are specific to the organism and drug and must be obtained from current CLSI or EUCAST documents.[18][19]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action
QC strain MIC is too high - Thymidine in medium- Inoculum too heavy- Drug potency issue- Test medium lot with a thymidine-requiring strain (e.g., Enterococcus faecalis ATCC 29212).- Re-standardize inoculum carefully.- Prepare fresh drug dilutions from a new stock.
QC strain MIC is too low - Inoculum too light- Drug concentration too high- Re-standardize inoculum carefully.- Verify stock solution and dilution calculations.
No growth in any wells (including growth control) - Inoculum not viable- Incorrect medium used- Use a fresh subculture to prepare the inoculum.- Confirm correct Mueller-Hinton broth was used.
Growth in sterility control well - Contamination of medium or plate- Repeat the test using aseptic technique and new sterile materials.
Excessive trailing, unable to determine 80% inhibition - Inherent characteristic of the organism-drug combination- Medium composition issues- Reread with experienced personnel.- Confirm the use of low-thymidine CAMHB.- Consider an alternative testing method if the issue persists.

Conclusion

The broth microdilution method provides an accurate and quantitative measure of sulfonamide susceptibility when performed with meticulous attention to detail. The critical parameters of medium selection, correct inoculum preparation, and proper endpoint interpretation are paramount to overcoming the unique challenges associated with testing this class of antimicrobials. By adhering to standardized protocols and implementing a robust quality control system, laboratories can generate reliable data that is crucial for effective patient care, public health surveillance, and the development of new therapeutic agents.

References
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. [Link]

  • Antimicrobial sulfonamide drugs. (2018). ResearchGate. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

  • Sulfonamides. (n.d.). MSD Manual Professional Edition. [Link]

  • Antimicrobial Susceptibility on Solid Media. (2016). Basicmedical Key. [Link]

  • Effect of minimal amounts of thymidine on activity of trimethoprim-sulfamethoxazole against Staphylococcus epidermidis. (1987). Antimicrobial Agents and Chemotherapy. [Link]

  • Effect of minimal amounts of thymidine on activity of trimethoprim-sulfamethoxazole against Staphylococcus epidermidis. (1987). National Center for Biotechnology Information. [Link]

  • Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species. (2012). Journal of Clinical Microbiology. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.). PHE. [Link]

  • Sulfonamide Resistance in Isolates of Nocardia spp. from a U.S. Multicenter Survey. (2012). Journal of Clinical Microbiology. [Link]

  • Infection caused by thymidine-requiring, trimethoprim-resistant bacteria. (1985). PubMed. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing Diagnostic Aid. (2024). Wisconsin Veterinary Diagnostic Laboratory. [Link]

  • Sulfonamide Resistance Genes (sul) M in Extended Spectrum Beta Lactamase (ESBL) and Non-ESBL Producing Escherichia coli Isolated From Iranian Hospitals. (2015). Jundishapur Journal of Microbiology. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (2016). ResearchGate. [Link]

  • 7 Quality control of EUCAST susceptibility testing (Romanian). (2020). YouTube. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Effect of thymidine on activity of trimethoprim and sulphamethoxazole. (1978). PubMed. [Link]

  • EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Clinical Breakpoint Tables. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). ChemistrySelect. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Clinical and Laboratory Standards Institute. [Link]

  • Preparation of sulfonamides from N-silylamines. (2013). National Center for Biotechnology Information. [Link]

  • MIC Determination. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020). Physical Sciences Reviews. [Link]

  • Synthesis of New Sulfonamide Derivatives as Possible Antibacterial Agents. (2016). ResearchGate. [Link]

  • Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society. [Link]

  • Sulfonamides. (2017). LiverTox - NCBI Bookshelf. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). Frontiers in Microbiology. [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin. (2024). DermNet. [Link]

  • Sulfonamide Hypersensitivity: Fact and Fiction. (2019). The Journal of Allergy and Clinical Immunology: In Practice. [Link]

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Application Note: Cytotoxicity Profiling of 4-amino-N-(3-methylphenyl)benzenesulfonamide

[1]

Abstract

This application note provides a rigorous, standardized protocol for evaluating the cytotoxic potential of 4-amino-N-(3-methylphenyl)benzenesulfonamide (CAS 16803-94-4) using the MTT colorimetric assay.[1][2] As a sulfonamide derivative sharing structural homology with carbonic anhydrase (CA) inhibitors and anti-folate agents, this compound requires specific handling to ensure solubility and assay stability. This guide addresses the physicochemical challenges of sulfonamide screening—specifically DMSO solubility limits and pH-dependent precipitation—and outlines a self-validating workflow for determining IC₅₀ values in mammalian cell lines.

Introduction & Mechanistic Rationale

Compound Profile

This compound consists of a sulfanilamide core coupled to an m-toluidine moiety.[1][3] While historically categorized within the sulfonamide antibacterial class (targeting dihydropteroate synthase), recent pharmacological interest has shifted toward its potential as an antitumor agent via Carbonic Anhydrase (CA) inhibition (specifically isoforms CA IX and XII, which regulate tumor pH) [1].[1]

The MTT Principle

The MTT assay relies on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to purple formazan crystals.[1][4] This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[1]

Critical Consideration for Sulfonamides: Sulfonamides can induce cell cycle arrest (cytostatic effect) rather than immediate necrosis.[1] Therefore, this protocol recommends a 72-hour incubation period to capture antiproliferative effects that shorter (24-hour) assays might miss [2].[1]

Mechanism of Action Diagram

MTT_MechanismMTTMTT (Yellow)Tetrazolium SaltCellViable Cell(Mitochondria/Cytosol)MTT->CellPermeates membraneEnzymesNAD(P)H-dependentOxidoreductasesCell->EnzymesMetabolic ActivityFormazanFormazan (Purple)Insoluble CrystalsEnzymes->FormazanReductionSolubilizationSolubilization(DMSO/SDS)Formazan->SolubilizationLysisReadoutAbsorbance(OD 570 nm)Solubilization->ReadoutQuantification

Figure 1: Mechanism of MTT reduction.[1] The conversion correlates linearly with viable cell number.

Materials & Preparation

Reagents
  • Test Compound: this compound (CAS 16803-94-4).[1][5]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, ≥99.7% purity.

  • MTT Reagent: 5 mg/mL in PBS (pH 7.4).[1] Filter sterilize (0.22 µm) and store at -20°C in the dark.

  • Solubilization Buffer: 100% DMSO or SDS-HCl solution.[1]

Stock Solution Preparation (Critical Step)

Sulfonamides are hydrophobic.[1] Direct dissolution in aqueous media will result in precipitation and inaccurate dosing.[1]

  • Weighing: Weigh ~5-10 mg of the compound.

  • Dissolution: Dissolve in 100% DMSO to create a 100 mM Master Stock .

    • Calculation: Volume (mL) = [Mass (mg) / Molecular Weight (262.33)] / 0.1 M.[1]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions

Prepare serial dilutions immediately prior to the assay. Ensure the final DMSO concentration on cells is < 0.5% (v/v) to avoid solvent toxicity.[1]

Table 1: Dilution Scheme for Dose-Response (Example)

Target Conc.[1][4][6][7][8] (µM)Preparation MethodFinal DMSO %
500 µM 5 µL of 100 mM Stock + 995 µL Media0.5%
250 µM 500 µL of 500 µM Sol. + 500 µL Media0.25%
125 µM 500 µL of 250 µM Sol. + 500 µL Media0.125%
62.5 µM 500 µL of 125 µM Sol. + 500 µL Media0.06%
31.25 µM 500 µL of 62.5 µM Sol. + 500 µL Media0.03%
0 µM (Vehicle) Media + DMSO (match highest DMSO %)0.5%

Experimental Protocol

Cell Seeding (Day 0)
  • Harvest cells (e.g., MCF-7, HeLa, or HCT116) during the exponential growth phase.

  • Count cells using Trypan Blue exclusion.[1]

  • Dilute cells to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL complete media.

  • Seed into a 96-well clear-bottom plate.

    • Perimeter Rule: Fill outer wells with PBS to prevent evaporation (edge effect).[1] Use inner 60 wells for data.[1]

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Compound Treatment (Day 1)
  • Check cells for 60-70% confluency.[1]

  • Aspirate old media (optional, or add 2x concentrated drug on top). Recommendation: Aspirate and replace with 100 µL fresh drug-containing media to maintain volume consistency.

  • Add 100 µL of each working solution (Table 1) to triplicate wells.

  • Controls:

    • Vehicle Control (VC): Media + 0.5% DMSO (100% Viability reference).[1]

    • Positive Control (PC): 10% DMSO or 10 µM Doxorubicin (0% Viability reference).[1]

    • Blank (B): Media + Compound (no cells) – Critical for sulfonamides to check if the chemical itself reduces MTT.[1]

MTT Addition & Readout (Day 4)
  • After 72 hours incubation:

  • Add 10 µL of MTT Stock (5 mg/mL) to each well (Final conc: 0.45 mg/mL).

  • Incubate for 3-4 hours at 37°C. Observe for purple precipitate under a microscope.

  • Carefully aspirate media (do not disturb crystals).[1]

  • Add 100 µL DMSO to dissolve formazan.[1]

  • Shake plate on an orbital shaker for 15 minutes.

  • Measure Absorbance (OD) at 570 nm (reference wavelength 630 nm).[1]

Workflow Visualization

Assay_Workflowcluster_0Day 0: Seedingcluster_1Day 1: Treatmentcluster_2Day 4: AnalysisSeedSeed 5-10k cells/well(96-well plate)Incubate1Incubate 24h(Attachment)Seed->Incubate1PrepPrepare Serial Dilutions(Max 0.5% DMSO)Incubate1->PrepTreatApply Compound(Triplicates)Prep->TreatIncubate2Incubate 72h(37°C, 5% CO2)Treat->Incubate2AddMTTAdd MTT Reagent(3-4h Incubation)Incubate2->AddMTTSolubilizeDissolve Formazan(100 µL DMSO)AddMTT->SolubilizeReadRead OD 570nmSolubilize->Read

Figure 2: Step-by-step experimental workflow for 72-hour cytotoxicity assay.[1]

Data Analysis & Validation

Calculation

Calculate the percentage of cell viability for each concentration:

  • OD_sample: Mean absorbance of test compound wells.

  • OD_blank: Mean absorbance of media-only wells (background).

  • OD_vehicle: Mean absorbance of DMSO-treated cells.

IC₅₀ Determination

Plot % Viability (y-axis) vs. Log[Concentration] (x-axis).[1] Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin to calculate the IC₅₀ (concentration inhibiting 50% of growth).[1]

Troubleshooting Guide
ObservationPossible CauseSolution
High Background (Blank) Compound precipitation or reductionCheck "Media + Compound" wells.[1] If high, wash cells with PBS before adding DMSO solubilizer.
Low Signal in Vehicle Cell seeding too low or metabolic inhibitionIncrease seeding density; ensure DMSO < 0.5%.[1]
Precipitation Compound insolubility at high conc.[1]Verify solubility of this compound in media. Do not exceed solubility limit.
Yellow Media turns Purple Chemical reduction of MTTThe sulfonamide amine group may reduce MTT.[1] Mandatory: Use cell-free compound controls.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Bahuguna, A., Khan, I., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug.[1][4][6][9] Bangladesh Journal of Pharmacology, 12(2), 115-118.[1] Link

  • Santa Cruz Biotechnology. (n.d.).[1] this compound (CAS 16803-94-4) Product Sheet. Link

  • Riss, T. L., et al. (2013).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link

Advanced Preclinical Screening for Anticonvulsant Activity: In Vivo Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous technical framework for the preclinical evaluation of novel anticonvulsant compounds using in vivo murine models. It moves beyond basic procedural lists to establish a "Gold Standard" screening triad: the Maximal Electroshock Seizure (MES) test, the Subcutaneous Pentylenetetrazol (scPTZ) test, and the 6 Hz Psychomotor Seizure test. This guide integrates field-proven methodologies with the logic of the NIH Epilepsy Therapy Screening Program (ETSP), ensuring that researchers can generate reproducible, clinically relevant data while adhering to high ethical standards.

Ethical & Pre-Study Considerations

Animal Welfare & Regulations

All protocols described must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) [1].

  • Humane Endpoints: Immediate euthanasia is required if animals exhibit status epilepticus lasting >30 minutes or signs of severe distress (e.g., inability to ambulate, excessive vocalization).

  • Anesthesia: Corneal stimulation models (MES, 6 Hz) require local anesthesia (0.5% tetracaine ophthalmic solution) to prevent pain without altering seizure thresholds.

Strain Selection & Sensitivity

Genetics dictate sensitivity.

  • CF-1 Albino Mice: The industry standard for routine screening due to consistent seizure thresholds.

  • C57BL/6: Often used for genetic modification studies but require lower chemoconvulsant doses (e.g., PTZ) due to heightened sensitivity [2].

  • Weight: 18–25 g (male) is preferred to minimize hormonal variance in estrus cycles affecting seizure thresholds.

Experimental Workflow: The Screening Pipeline

Effective drug discovery follows a funnel approach, filtering compounds by toxicity before efficacy.

ScreeningPipeline Start Compound Library Tox Phase I: Neurotoxicity (Rotarod Test) Start->Tox Pre-screen Screen Phase II: Identification (MES & scPTZ) Tox->Screen Non-toxic doses Resist Phase III: Differentiation (6 Hz 44mA) Screen->Resist Active in MES/PTZ Quant Quantification (ED50 & TD50 Determination) Screen->Quant Standard Profile Resist->Quant Candidate Selection

Figure 1: The logical progression of anticonvulsant screening. Toxicity is assessed first to ensure that "sedation" is not mistaken for "protection."

Phase I: Neurotoxicity Assessment (Rotarod Test)

Before efficacy testing, the Median Toxic Dose (TD50) must be established. Anticonvulsant activity is often confounded by muscle relaxation or sedation.

Protocol: Accelerating Rotarod

Objective: Differentiate true seizure protection from motor impairment.

  • Apparatus: Automated Rotarod system (e.g., Bioseb, Ugo Basile) with a 3 cm diameter rod.

  • Training: Place mice on the rod at a constant speed (4 rpm) for 60 seconds. Repeat 3 times. Only mice that can stay on the rod are selected.

  • Dosing: Administer test compound (i.p. or p.o.) at predetermined time points (e.g., 0.5, 1, 2, 4 hours).

  • Testing:

    • Place mouse on the rod.[1][2][3]

    • Acceleration: Ramp speed from 4 to 40 rpm over 300 seconds [3].

    • Endpoint: Latency to fall (seconds).

  • Criteria: A "toxic" event is defined as a latency to fall < 1/3 of the control group's average latency.

Phase II: Acute Seizure Models (The Core Triad)

Maximal Electroshock Seizure (MES) Test

Target: Voltage-gated Na+ channels (e.g., Phenytoin, Carbamazepine). Relevance: Models generalized tonic-clonic (Grand Mal) seizures and the prevention of seizure spread.[4]

Protocol:

  • Preparation: Apply one drop of 0.5% tetracaine/0.9% saline solution to each eye 1 minute prior to stimulation.

  • Electrical Stimulation:

    • Current: 50 mA (fixed supramaximal current).

    • Frequency: 60 Hz AC (sine wave).

    • Duration: 0.2 seconds.

    • Delivery: Corneal electrodes.

  • Observation: Immediately observe the mouse for 10–15 seconds.

  • Endpoint (Protection): Abolition of the tonic hindlimb extension (HLE) component.[4]

    • Seizure: HLE > 90° angle to the body.

    • Protected: No HLE; seizure remains clonic or tonic-flexion only.

Expert Insight: If a drug fails MES but passes PTZ, it likely does not act primarily on Na+ channels. This binary separation is the first step in mechanism elucidation [4].

Subcutaneous Pentylenetetrazol (scPTZ) Test

Target: GABA-A receptor antagonism / T-type Ca2+ channels (e.g., Valproate, Ethosuximide). Relevance: Models absence (Petit Mal) or myoclonic seizures.

Protocol:

  • Dose Determination:

    • CD-1/CF-1 Mice: 85 mg/kg PTZ (s.c.).

    • C57BL/6 Mice: 45–60 mg/kg PTZ (s.c.) due to higher sensitivity [2].

    • Note: Dissolve PTZ in 0.9% saline.

  • Administration: Inject PTZ subcutaneously into a loose fold of skin on the neck (scruff).[5]

  • Observation: Place mouse in a clear Plexiglas cage for 30 minutes .

  • Endpoint (Failure): A single episode of clonic spasms lasting >3–5 seconds (often involving loss of righting reflex).

  • Endpoint (Protection): Absence of clonic spasms for the full 30-minute duration.

The 6 Hz Psychomotor Seizure Test

Target: Novel mechanisms / Synaptic vesicle proteins (e.g., Levetiracetam, Brivaracetam). Relevance: Models therapy-resistant limbic/focal seizures. Standard MES/PTZ screens often miss drugs like Levetiracetam; the 6 Hz model captures them.

Protocol:

  • Preparation: Apply 0.5% tetracaine to corneas.[4]

  • Electrical Stimulation:

    • Frequency: 6 Hz (low frequency).

    • Pulse Width: 0.2 ms rectangular pulse.

    • Duration: 3 seconds.

    • Current:

      • 32 mA: Screening for general efficacy.

      • 44 mA: Screening for drug-resistant epilepsy (high stringency) [5].

  • Observation: Observe for 1–2 minutes.

  • Behaviors: "Stunned" posture, jaw clonus, forelimb clonus, Straub tail.

  • Endpoint (Protection): Ability to resume normal exploratory behavior within 10 seconds. Any stereotyped behavior persisting beyond this indicates failure.

Mechanistic Visualization

Understanding the physiological targets of these models is crucial for interpreting results.

Mechanisms MES MES Model (Seizure Spread) Na Na+ Channels (Refractory Period) MES->Na Targets PTZ scPTZ Model (Seizure Threshold) GABA GABA-A Receptors (Inhibition) PTZ->GABA Antagonizes Ca T-Type Ca2+ (Thalamocortical) PTZ->Ca Modulates Hz6 6 Hz Model (Pharmacoresistant) Hz6->Na Partial sensitivity SV2A SV2A Protein (Vesicle Release) Hz6->SV2A Sensitive to

Figure 2: Mechanistic alignment of in vivo models. MES primarily screens for Na+ channel blockers, while PTZ screens for GABAergic modulators. The 6 Hz model is unique in its sensitivity to SV2A ligands.

Data Analysis & Statistics

Quantitative rigor is required to move a compound from "Active" to "Lead."

Summary Table of Endpoints
ModelStimulusPrimary Endpoint (Protection)Clinical Correlate
MES 50 mA, 60 HzAbolition of Tonic Hindlimb ExtensionGeneralized Tonic-Clonic
scPTZ ChemoconvulsantAbsence of Clonic Spasms (>5s)Absence / Myoclonic
6 Hz 32/44 mA, 6 HzResumption of Normal BehaviorFocal / Therapy-Resistant
Rotarod Accelerating RPMLatency to fall > 1/3 of controlNeurotoxicity / Sedation
Calculating the Protective Index (PI)

The PI is the safety margin of the drug.

  • ED50 (Median Effective Dose): The dose protecting 50% of animals (calculated using Probit analysis or Litchfield-Wilcoxon method).

  • TD50 (Median Toxic Dose): The dose causing motor impairment in 50% of animals (Rotarod).

  • Formula:

    
    
    
    • Target: PI > 2.0 is generally considered the minimum threshold for further development; PI > 5.0 is excellent.

References

  • NC3Rs. (2020). ARRIVE Guidelines 2.0. National Centre for the Replacement, Refinement and Reduction of Animals in Research. [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]

  • Brooks, S. P., & Dunnett, S. B. (2009). Tests to assess motor phenotype in mice: a user's guide. Nature Reviews Neuroscience, 10(7), 519–529. [Link]

  • NIH National Institute of Neurological Disorders and Stroke. (n.d.). Epilepsy Therapy Screening Program (ETSP) Protocols. [Link]

  • Barton, M. E., et al. (2001).[6] Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research, 47(3), 217–227.[6] [Link]

Sources

Troubleshooting & Optimization

Improving crystal quality of 4-amino-N-(3-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Crystal Quality of 4-amino-N-(3-methylphenyl)benzenesulfonamide Molecule Alias: Sulfameter; Sulfamet; 5-methoxysulfadiazine (Note: Structural analogs often share crystallization behaviors).

Core Directive & Scope

Welcome to the Technical Support Center. This guide is designed for process chemists and formulators encountering difficulties with the crystallization of Sulfameter (this compound).

Sulfonamides are notorious for exhibiting polymorphism and poor crystal habit (needle formation), which directly impact bioavailability, filtration rates, and tableting properties. This guide moves beyond basic "recrystallization" and focuses on particle engineering —manipulating thermodynamics and kinetics to achieve a target Critical Quality Attribute (CQA).

Troubleshooting Guides (Q&A Format)

Module A: Polymorph Control (The "Wrong Form" Issue)

User Question: “I am consistently getting mixed crystal forms or a metastable polymorph that converts during storage. How do I ensure I isolate the thermodynamically stable Form I?”

Technical Diagnosis: Sulfameter, like many sulfonamides (e.g., sulfamerazine, sulfamethazine), follows Ostwald’s Rule of Stages. It often nucleates in a metastable form (kinetically favored) before converting to the stable form. If you isolate too quickly or use the wrong solvent, you trap the metastable structure.[1]

Root Cause Analysis:

  • Solvent Polarity: Aprotic solvents (e.g., Acetone) often encourage metastable forms by inhibiting the hydrogen-bonding network required for the stable lattice. Protic solvents (e.g., Ethanol, Water) facilitate the formation of the stable H-bond network [1, 3].

  • Rapid Supersaturation: High cooling rates freeze the molecules in high-energy orientations (metastable) before they can rearrange into the stable, lower-energy packing.

Corrective Protocol:

  • Switch to Protic Solvents: Use an Ethanol/Water (95:5 or 90:10) system. The hydroxyl groups in ethanol assist in directing the intermolecular H-bonds (N-H···O=S) typical of the stable Sulfameter lattice [1].

  • Implement Slurry Ripening: Do not filter immediately. Hold the slurry at a slightly elevated temperature (e.g., 40°C) for 4–6 hours. This allows Ostwald Ripening, where metastable fines dissolve and reprecipitate onto stable crystals.

Data: Solvent Influence on Polymorph Stability

Solvent SystemInteraction TypeRisk of Metastable FormRecommended For
Acetone Aprotic / DipolarHigh Initial dissolution (high solubility)
Ethanol Protic / H-Bond DonorLow Targeting Stable Form I
Acetonitrile Aprotic / PolarMedium Analytical standards
Water Protic / Anti-solventN/A Yield enhancement (Anti-solvent)
Module B: Crystal Habit & Flowability (The "Needles" Issue)

User Question: “My crystals are long, thin needles that clog the filter and bridge during powder flow. How can I get blockier, free-flowing crystals?”

Technical Diagnosis: Needle-like habit (high aspect ratio) in sulfonamides is caused by anisotropic growth rates. The crystal grows rapidly along the hydrogen-bonding axis but slowly on the faces blocked by solvent or impurities.

Root Cause Analysis:

  • High Supersaturation: "Crashing out" the product (e.g., dumping anti-solvent) drives growth on the fastest-growing face, resulting in needles [2].

  • Solvent-Face Interaction: Non-polar solvents may not effectively inhibit the fast-growing axis.

Corrective Protocol: Controlled Cooling with Seeding To reduce the aspect ratio (make them "chunkier"), you must lower the supersaturation (


) and allow growth on the slower faces.
  • Metastable Zone Width (MSZW) Control: Operate within the metastable zone.

  • Seeding: Add 1-2% w/w of milled, pure seed crystals at the cloud point. This bypasses primary nucleation (which creates fines) and promotes growth on existing surfaces.

  • Temperature Cycling: Cycle the temperature (e.g., Heat to 50°C

    
     Cool to 30°C 
    
    
    
    Heat to 45°C
    
    
    Cool to 20°C). This dissolves the high-surface-area tips of the needles (fines) and deposits the mass onto the width of the crystal [5].
Module C: Purity & Oiling Out (The "Inclusion" Issue)

User Question: “The solution turns cloudy/milky (oiling out) before crystals appear, or the final product has solvent inclusions.”

Technical Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the drug's melting point is depressed below the process temperature due to solvent interaction, or when impurity levels are high.

Corrective Protocol:

  • Increase Seeding Temperature: Add seeds before the solution reaches the oiling-out temperature.

  • Change Anti-Solvent Ratio: If using Water as an anti-solvent, add it slower. A rapid increase in water concentration drastically drops solubility, forcing the drug out as oil droplets rather than crystals.

  • Use a Co-Solvent: Add a small amount of a bridge solvent (e.g., 1-propanol) to increase the solubility of the oil phase [4].

Visualization & Workflows

Figure 1: Polymorph & Habit Control Decision Tree

Caption: Logical decision pathway for selecting solvent systems and process parameters based on observed crystal defects.

G Start Start: Define Crystal Defect Issue_Form Issue: Wrong Polymorph (Metastable/Mixed) Start->Issue_Form Issue_Habit Issue: Needles/Poor Flow Start->Issue_Habit Issue_Oil Issue: Oiling Out Start->Issue_Oil Action_Solvent Switch Solvent System Issue_Form->Action_Solvent Process_Ripening Slurry Ripening (4-6 hrs @ 40°C) Converts Metastable -> Stable Issue_Form->Process_Ripening Thermodynamic Control Process_Cooling Reduce Cooling Rate (< 0.5°C/min) Issue_Habit->Process_Cooling Lower Supersaturation Process_Cycling Temperature Cycling (Dissolves Needle Tips) Issue_Habit->Process_Cycling Modify Aspect Ratio Process_Seed Seed at Cloud Point (Prevents LLPS) Issue_Oil->Process_Seed Bypass Nucleation Solvent_Protic Use Protic Solvent (Ethanol/Water) Promotes H-Bonding Action_Solvent->Solvent_Protic Stabilize Lattice Action_Process Modify Process Parameters

Figure 2: Optimized Cooling Crystallization Workflow

Caption: Step-by-step protocol to maximize purity and minimize needle formation using a seeding strategy.

Workflow Step1 1. Dissolution Solvent: Ethanol:Water (90:10) Temp: 65°C (Clear Solution) Step2 2. Clarification Hot Filtration (0.45µm) Remove insoluble particulates Step1->Step2 Step3 3. Cool to Cloud Point Cool to ~45-50°C (Just above saturation) Step2->Step3 Step4 4. Seeding Add 1% Pure Form I Seeds Wait 30 mins (Healing) Step3->Step4 Step5 5. Controlled Cooling Rate: 0.2°C/min Target: 5°C Step4->Step5 Step6 6. Isolation Vacuum Filtration Wash with cold Ethanol Step5->Step6

References

  • Delgado, D. R., & Martínez, F. (2013).[2] Solubility and solution thermodynamics of sulfamerazine and sulfamethazine in some ethanol + water mixtures. Fluid Phase Equilibria. [2]

  • Gowda, B. T., et al. (2009). 4-Methyl-N-(3-methylphenyl)benzenesulfonamide.[3] Acta Crystallographica Section E.

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences.

  • BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: Troubleshooting Guide.

  • Sun, C. C. (2025). Influence of Crystal Structure on the Tableting Properties of Sulfamerazine Polymorphs. Pharmaceutical Research.

Sources

Technical Support Center: Addressing Bacterial Resistance to Sulfonamide Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working to combat bacterial resistance to sulfonamide antibiotics. This guide is designed to provide in-depth, practical solutions to common experimental challenges, moving beyond simple procedural lists to explain the underlying scientific principles. Our goal is to empower you with the knowledge to design robust experiments, accurately interpret your results, and accelerate your research in this critical area.

Section 1: Understanding the Landscape of Sulfonamide Resistance

Sulfonamides, as synthetic antimicrobial agents, function by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme, which is essential for folic acid synthesis in bacteria.[1][2] This disruption of the folate pathway ultimately prevents bacterial DNA synthesis.[1] However, the extensive use of these drugs in both human and veterinary medicine has led to widespread bacterial resistance, significantly limiting their clinical effectiveness.[1][2][3]

Resistance primarily arises through two key mechanisms:

  • Target Modification: This is the most common mechanism and involves mutations in the bacterial folP gene, which encodes for DHPS.[3][4] These mutations alter the enzyme's active site, reducing its affinity for sulfonamides while preserving its ability to bind to its natural substrate, para-aminobenzoic acid (pABA).[1]

  • Acquisition of Resistance Genes: Bacteria can acquire sulfonamide resistance genes, such as sul1, sul2, and sul3, through horizontal gene transfer.[1][5][6] These genes encode for alternative, drug-insensitive DHPS enzymes that can function even in the presence of sulfonamides.[1][2][5]

Other contributing mechanisms include increased production of PABA, decreased drug permeability, and the action of efflux pumps that actively remove sulfonamides from the bacterial cell.[3][4]

Visualizing the Mechanism of Action and Resistance

To better understand these processes, the following diagram illustrates the folic acid synthesis pathway and the points at which sulfonamides act and resistance occurs.

Sulfonamide_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Action & Resistance PABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) (encoded by folP gene) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes condensation Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Dihydrofolate->DHFR DNA DNA Synthesis Tetrahydrofolate->DNA Sulfonamide Sulfonamide Antibiotic Sulfonamide->DHPS Competitively inhibits Sul_Enzymes Resistant DHPS (encoded by sul genes) Sul_Enzymes->Dihydropteroate Bypasses inhibition Mutated_DHPS Mutated DHPS (mutations in folP) Mutated_DHPS->Dihydropteroate Reduced affinity for drug

Caption: Sulfonamide action and resistance pathways.

Section 2: Troubleshooting Experimental Workflows

This section addresses common issues encountered during key experiments for studying sulfonamide resistance.

Minimum Inhibitory Concentration (MIC) Assays

MIC testing is fundamental for determining the susceptibility of a bacterial strain to an antibiotic. It establishes the lowest concentration of an antibiotic that prevents visible growth.[7][8]

Q1: My MIC results for the same sulfonamide and bacterial strain are inconsistent across experiments. What could be the cause?

A1: Inconsistent MIC results can stem from several factors. Here’s a troubleshooting guide:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. A common error is an inoculum that is too dense or too dilute.

    • Causality: A higher bacterial density requires a higher concentration of the antibiotic to inhibit growth, leading to falsely elevated MIC values. Conversely, a lower density can result in falsely low MICs.

    • Self-Validation: Always standardize your inoculum to a 0.5 McFarland standard. This can be verified using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). For each experiment, plate a dilution of your standardized inoculum to confirm the colony-forming units (CFU)/mL.

  • Media Composition: The type and preparation of the growth medium can significantly impact sulfonamide activity.

    • Causality: Sulfonamides are antagonized by thymidine and, to a lesser extent, by pABA, which can be present in certain media like Mueller-Hinton Agar (MHA) or Broth (MHB). High concentrations of these compounds will interfere with the antibiotic's mechanism of action, leading to inaccurate MICs.

    • Self-Validation: Use Mueller-Hinton medium that has been tested for low levels of thymidine and pABA, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10] If preparing your own media, ensure the quality of the components and test each new batch with quality control (QC) strains that have known sulfonamide MIC ranges.

  • Reading the Endpoint: For sulfonamides, the interpretation of the MIC endpoint can be subjective.

    • Causality: Unlike bactericidal antibiotics that show clear no-growth wells, sulfonamides are bacteriostatic. This can lead to "trailing" or partial growth in wells near the MIC.

Q2: I am seeing a "skipped well" phenomenon where there is growth at a higher antibiotic concentration but no growth at a lower one. Why is this happening?

A2: This is often due to technical errors during the assay setup.

  • Pipetting Errors: Inaccurate pipetting can lead to incorrect antibiotic concentrations in the wells.

  • Contamination: Contamination of a single well with a resistant bacterium can lead to unexpected growth.

  • Precipitation of the Drug: At higher concentrations, some sulfonamides may precipitate out of the solution, reducing their effective concentration.

    • Self-Validation: Always visually inspect your antibiotic stock solutions and the wells of your MIC plate for any signs of precipitation before and after incubation. Ensure your sulfonamide is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing your dilutions.

Interpreting MIC Values: A Note of Caution

It is crucial to remember that the numerical MIC value of one antibiotic cannot be directly compared to another.[8][12] The interpretation of "Susceptible (S)," "Intermediate (I)," or "Resistant (R)" is determined by comparing the MIC to established breakpoints for that specific drug and bacterial species, as defined by bodies like the CLSI.[7][8][12]

InterpretationMeaningImplication for Treatment
Susceptible (S) The MIC is below the established breakpoint for that organism.High probability of therapeutic success at standard doses.[13]
Intermediate (I) The MIC is approaching the breakpoint.Therapeutic success may be possible with higher doses or at specific infection sites.[13]
Resistant (R) The MIC is above the established breakpoint.Unlikely to achieve therapeutic success.[13]
Molecular Detection of Resistance Genes

Polymerase Chain Reaction (PCR) is a widely used method for detecting the presence of specific sulfonamide resistance genes (sul1, sul2, sul3).[1][14]

Q3: My PCR for sul genes is yielding no product, even though my bacterial isolate is phenotypically resistant to sulfonamides.

A3: This scenario suggests that the resistance may not be due to the specific sul genes you are targeting.

  • Alternative Resistance Mechanisms: The resistance could be due to mutations in the folP gene, which would not be detected by primers for sul genes.[1]

    • Next Steps: Sequence the folP gene of your resistant isolate and compare it to the sequence from a susceptible reference strain. Look for mutations that could lead to amino acid substitutions in the DHPS enzyme.

  • Novel Resistance Genes: It is possible that your isolate harbors a novel or less common sul gene for which you do not have primers.

  • PCR Inhibition: Components of your DNA extract could be inhibiting the PCR reaction.

    • Self-Validation: Perform a "spiking" control experiment. Add a small amount of a positive control plasmid containing the target sul gene to your sample DNA extract. If this reaction also fails, it indicates the presence of PCR inhibitors. Purify your DNA sample further to remove these inhibitors.

  • Primer Issues: The primers may not be optimal for your target.

    • Self-Validation: Always run a positive control (a bacterial strain known to contain the sul gene) and a negative control (a susceptible strain) in every PCR run.[14] This will validate your primers and reaction conditions.

Q4: I am getting non-specific bands in my PCR. How can I improve the specificity?

A4: Non-specific amplification can be addressed by optimizing your PCR conditions.

  • Annealing Temperature: The annealing temperature is crucial for primer specificity.

    • Optimization: Perform a gradient PCR to determine the optimal annealing temperature for your primers. This involves running the same reaction at a range of temperatures to find the one that yields the most specific product with the least non-specific amplification.

  • Primer Design: Poorly designed primers can bind to non-target sequences.

    • Best Practices: Use primer design software to ensure your primers have appropriate melting temperatures (Tm), GC content, and lack of secondary structures or primer-dimer formation.

  • Magnesium Concentration: The concentration of MgCl₂ in your PCR buffer affects enzyme activity and primer annealing.

    • Optimization: Titrate the MgCl₂ concentration to find the optimal level for your specific primers and template.

Experimental Workflow for Molecular Identification of Resistance

Molecular_Workflow start Phenotypically Resistant Isolate dna_extraction Genomic DNA Extraction start->dna_extraction pcr_sul Multiplex PCR for sul1, sul2, sul3 dna_extraction->pcr_sul gel Agarose Gel Electrophoresis pcr_sul->gel sul_positive sul Gene(s) Detected gel->sul_positive Bands of expected size sul_negative No sul Genes Detected gel->sul_negative No bands pcr_folp PCR Amplification of folP Gene sul_negative->pcr_folp sequencing Sanger Sequencing of folP pcr_folp->sequencing analysis Sequence Analysis and Comparison sequencing->analysis mutation Mutation in folP Identified analysis->mutation Amino acid change no_mutation No Significant Mutation analysis->no_mutation No change further_investigation Investigate Other Mechanisms (e.g., efflux pumps, novel genes) no_mutation->further_investigation

Caption: Workflow for identifying molecular resistance mechanisms.

DHPS Enzyme Inhibition Assays

Biochemical assays are crucial for characterizing the inhibitory potential of new compounds against DHPS and for understanding how resistance mutations affect enzyme kinetics.[15]

Q5: My DHPS enzyme assay is showing high background noise or low signal. How can I improve the assay performance?

A5: A common and robust method is a coupled spectrophotometric assay.[15]

  • Assay Principle: This assay measures the activity of DHPS by coupling its product, dihydropteroate, to the activity of dihydrofolate reductase (DHFR). DHFR reduces dihydropteroate to tetrahydropteroate, oxidizing NADPH to NADP⁺ in the process. The decrease in NADPH is monitored by measuring the absorbance at 340 nm.[15]

  • Troubleshooting:

    • Enzyme Purity and Activity: Ensure that both your DHPS and the coupling enzyme (DHFR) are pure and active. Run activity controls for each enzyme individually.

    • Substrate Quality: Use high-quality substrates (pABA and DHPP). Old or improperly stored substrates can degrade.

    • Buffer Conditions: Optimize the pH and ionic strength of your assay buffer.

    • Inhibitor Solubility: If testing new inhibitors, ensure they are fully dissolved. Some compounds may precipitate in aqueous buffers, leading to inaccurate results. Use a small, consistent percentage of a solvent like DMSO if necessary, and include a solvent control in your experiment.

Section 3: Frequently Asked Questions (FAQs)

Q: Why is trimethoprim often used in combination with sulfamethoxazole?

A: This combination, known as co-trimoxazole, creates a synergistic effect by sequentially blocking two steps in the bacterial folic acid synthesis pathway. While sulfamethoxazole inhibits DHPS, trimethoprim inhibits the subsequent enzyme, dihydrofolate reductase (DHFR).[16] This dual action is more effective at killing bacteria and can help overcome resistance to either drug alone.

Q: Can bacteria be resistant to sulfonamides without possessing sul genes or mutations in folP?

A: Yes. While less common, other mechanisms can confer resistance. These include:

  • Efflux Pumps: Some bacteria have proteins that can actively pump sulfonamides out of the cell, preventing them from reaching their target.[3][4]

  • Metabolic Bypass: Some bacteria may have alternative metabolic pathways that can synthesize the necessary components for DNA replication without relying on the folate pathway.[3]

  • Increased PABA Production: Overproduction of the natural substrate, pABA, can outcompete the sulfonamide inhibitor at the active site of DHPS.[3]

Q: What are the current challenges in developing new sulfonamide antibiotics?

A: The primary challenge is overcoming existing resistance mechanisms.[17][18][19] The widespread dissemination of sul genes means that new sulfonamide derivatives must be designed to be effective against the resistant DHPS enzymes they produce.[5][20] Additionally, there is a need for novel compounds that can inhibit DHPS through different mechanisms, such as allosteric inhibition, which could bypass resistance mutations in the active site.[21] The overall "antibiotic innovation gap" also presents a challenge, with a high cost and long timeline for bringing new drugs to market.[18]

References

  • Rupa Health. Sulfonamides Resistance Genes. [Link]

  • Baca, E., et al. (2009). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors.
  • Fiveable. Sulfonamide resistance Definition. Microbiology Key Term. [Link]

  • Venkatesan, M., et al. (2023). How bacteria resist the oldest class of synthetic antibiotics. Nature Communications. [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]

  • Dalvoy. (2026). Sulfonamides: Mechanism & Resistance | UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017. [Link]

  • Taylor & Francis Online. (2022). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. [Link]

  • ResearchGate. Primers Used for the Identification of Sulfonamide Resistance Genes in Multiplex Polymerase Chain Reactions (PCRs). [Link]

  • Gnida, A., et al. (2014). Detection of sulfonamide resistance genes via in situ PCR-FISH. Polish Journal of Microbiology, 63(2), 167-173. [Link]

  • LinkedIn. (2024). Challenges to Overcome in Sulphonamides Market Growth: Analysis 2026-2034. [Link]

  • ResearchGate. Sulfonamide resistance: Mechanisms and trends | Request PDF. [Link]

  • Microbiology Spectrum. (2018). Molecular Methods for Detection of Antimicrobial Resistance. [Link]

  • ACS Publications. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology. [Link]

  • Venkatesan, M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4059. [Link]

  • Springer. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]

  • Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

  • Brown-Elliott, B. A., et al. (2012). Sulfonamide Resistance in Isolates of Nocardia spp. from a U.S. Multicenter Survey. Journal of Clinical Microbiology, 50(4), 1436-1438. [Link]

  • Brown, D. G. (2019). Brief Overview of Approaches and Challenges in New Antibiotic Development: A Focus On Drug Repurposing. Frontiers in Cellular and Infection Microbiology, 9, 209. [Link]

  • Wikipedia. Antibiotic. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). [Link]

  • Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • tl;dr pharmacy. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. [Link]

  • Boukhris, I., et al. (2024). Sulfonamide resistance, virulence traits, and in-silico target interactions among clinical isolates in Setif, Algeria (2021–2023). Gene Reports, 35, 101968. [Link]

  • ResearchGate. MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). [Link]

  • CLSI. CLSI Standards | Essential Laboratory Guidelines & Best Practices. [Link]

  • National Center for Biotechnology Information. Challenges for the Development of New Antimicrobials— Rethinking the Approaches. [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • El-Sayed, M. F., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(11), 6045-6057. [Link]

  • Yun, M. K., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry, 55(15), 6794-6804. [Link]

  • Semantic Scholar. Sulfonamide resistance: mechanisms and trends. [Link]

  • Gleckman, R. (1977). The clinical significance of sulfonamide disk susceptibility testing. The Journal of Urology, 117(6), 757-758. [Link]

  • Wu, Y., et al. (2014). Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China. PLoS ONE, 9(11), e112626. [Link]

  • Wise, E. M., & Abou-Donia, M. M. (1975). Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases. Proceedings of the National Academy of Sciences, 72(7), 2621-2625. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

Sources

Methods to increase oral bioavailability of poorly soluble sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-SULFA-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Dept.

Welcome to the Formulation Support Hub

User Context: You are experiencing low oral bioavailability with sulfonamide antibiotics (e.g., Sulfamethoxazole, Sulfadiazine). These are typically BCS Class II (Low Solubility, High Permeability) or Class IV compounds. Primary Issue: The rate-limiting step for absorption is dissolution in the gastrointestinal tract. Objective: Troubleshoot and optimize four specific solubility enhancement methodologies: Solid Dispersions, Cyclodextrin Complexation, Nanosuspensions, and Co-crystals.

Module 1: Solid Dispersions (SDs)

Current Status: Most common failure mode: Recrystallization during storage.

Technical Deep Dive

Solid dispersions increase surface area and wettability by dispersing the hydrophobic drug in a hydrophilic carrier. For sulfonamides, the critical mechanism is the prevention of the crystal lattice formation via hydrogen bonding between the sulfonamide hydrogens and the polymer's acceptor groups (e.g., carbonyls in PVP).

Troubleshooting Guide: Recrystallization
SymptomProbable CauseCorrective Action
Crystals in Fresh Batch Solvent evaporation was too slow, allowing nucleation.Switch to Spray Drying: Rapid solvent removal "freezes" the drug in the amorphous state before nuclei form.
Crystals after 1 Month High humidity storage (

depression).
Add Desiccants/HPMC-AS: Moisture acts as a plasticizer, lowering the Glass Transition Temperature (

). Use HPMC-AS (hydrophobic grade) to repel moisture.
"Sticky" Powder Polymer concentration too low (Drug:Polymer ratio > 1:2).Increase Carrier Ratio: Sulfonamides often require a 1:3 or 1:4 ratio with PVP K30 to maintain steric separation of drug molecules.
Standardized Protocol: Solvent Evaporation (Rotary Evaporator)
  • Dissolution: Dissolve Sulfamethoxazole (SMZ) and PVP K30 (Ratio 1:4) in Methanol. Note: Ensure complete clarity; any haze acts as seed crystals.

  • Evaporation: Set bath temp to 45°C. Apply vacuum gradually to prevent "bumping."

  • Drying: Secondary drying in a vacuum oven at 40°C for 24h is mandatory to remove residual solvent, which can induce crystallization.

  • Validation: Perform DSC. Success Criteria: Disappearance of the sharp sulfonamide melting endotherm (approx. 170°C for SMZ).

Workflow Visualization: SD Failure Analysis

SD_Troubleshooting Start Issue: Recrystallization Detected CheckTime When did it occur? Start->CheckTime Immediate During Manufacturing CheckTime->Immediate Storage During Storage CheckTime->Storage SolventRate Evaporation too slow? Immediate->SolventRate ResidualSolvent Residual Solvent present? Storage->ResidualSolvent Hygroscopy Moisture uptake? Storage->Hygroscopy Action1 Use Spray Drying or Rotovap at lower pressure SolventRate->Action1 Yes Action2 Increase Vacuum Drying Time ResidualSolvent->Action2 Yes Action3 Switch to HPMC-AS (Enteric Polymer) Hygroscopy->Action3 Yes

Caption: Decision tree for diagnosing solid dispersion instability based on timing of failure.

Module 2: Cyclodextrin (CD) Complexation

Current Status: Issue: Low Complexation Efficiency (CE).

Technical Deep Dive

Sulfonamides are amphoteric. Their binding with Cyclodextrins (CD) is pH-dependent.[1] The hydrophobic benzene ring fits into the CD cavity.

  • Key Metric: Stability Constant (

    
    ). For Sulfamethoxazole/
    
    
    
    -CD,
    
    
    .
  • The Problem: A

    
     value < 100 
    
    
    
    indicates weak binding; > 1000
    
    
    may impede drug release.
FAQ: Optimization

Q: Why is my inclusion complex yield low? A: You are likely using the wrong CD derivative or pH.

  • CD Selection: Native

    
    -CD has limited water solubility. Switch to HP-
    
    
    
    -CD (Hydroxypropyl-beta-cyclodextrin)
    . It has higher solubility and often yields higher stability constants (up to ~300
    
    
    for SMZ) due to better H-bonding opportunities.
  • pH Adjustment: Sulfonamides are more soluble at pH > 7 (anionic form), but the neutral form often binds tighter to the hydrophobic cavity. Tip: Complex at pH 5-6 (neutral species dominant), then adjust formulation pH later if needed.

Q: Kneading vs. Freeze Drying? A: Kneading is preferred for sulfonamides. The mechanical energy and limited water content force the hydrophobic drug into the cavity more effectively than passive freeze-drying, where the drug might self-aggregate during the freezing step.

Module 3: Nanosuspensions

Current Status: Issue: Particle Growth (Ostwald Ripening).[2][3][4][5]

Technical Deep Dive

Nanosuspensions reduce particle size (


), increasing the surface area (

) in the Noyes-Whitney equation:

. Failure Mode: Small particles dissolve and redeposit onto larger particles (Ostwald Ripening).[3]
Stabilizer Selection Matrix
Stabilizer TypeMechanismSuitability for Sulfonamides
Ionic (e.g., SLS) Electrostatic RepulsionHigh. Sulfonamides acquire charge easily. Good for immediate stabilization.
Polymeric (e.g., HPMC, PVP) Steric HindranceMedium. Effective, but requires high concentrations.
Combination (SLS + HPMC) ElectrostericBest. The surfactant provides charge; the polymer prevents close contact.
Protocol: Wet Media Milling (Top-Down)
  • Pre-mix: Disperse Sulfadiazine (1% w/v) in aqueous solution of HPMC E5 (0.5%) and SLS (0.1%).

  • Milling: Load into a bead mill with 0.5mm Zirconia beads.

  • Process: Mill at 2000 RPM for 60 mins. Critical: Maintain temp < 25°C to prevent solubilization and ripening.

  • Post-Process: Immediate lyophilization with a cryoprotectant (e.g., Trehalose) is required to prevent aggregation.

Module 4: Co-Crystallization

Current Status: Issue: Dissociation during dissolution.

Technical Deep Dive

Co-crystals rely on non-covalent interactions (H-bonding) between the API and a Coformer. The


 Rule: 
  • 
    [6][7]
    
  • If

    
    : Salt formation is likely.[7][8]
    
  • If

    
    : Co-crystal formation is likely. [7][8][9]
    
  • Application: Sulfonamides (weak acids,

    
    ) require weak bases or neutral coformers (e.g., Saccharin, Urea) to stay in the "Co-crystal zone" (
    
    
    
    ).
Troubleshooting: Phase Purity

Q: I see two melting peaks in DSC. Is this a co-crystal? A: Likely not. It is a physical mixture.[10] A true co-crystal will have a single, distinct melting point (usually between the drug and coformer). Fix: Use Liquid-Assisted Grinding (LAG) . Add a few drops of solvent (ethanol) to the mortar. This acts as a catalyst for the molecular rearrangement without dissolving the components fully.

Diagram: Solubility Enhancement Mechanisms

Mechanisms cluster_0 Noyes-Whitney Factors Problem Poor Solubility (Sulfonamides) Method1 Nanosuspension Problem->Method1 Method2 Solid Dispersion Problem->Method2 Method3 Cyclodextrins Problem->Method3 Method4 Co-Crystals Problem->Method4 Area Increase Surface Area (A) Cs Increase Saturation Solubility (Cs) Method1->Area Particle size reduction Method2->Area Amorphous state Method2->Cs High energy state Method3->Cs Inclusion complex Method4->Cs Lattice energy change

Caption: Mapping experimental methods to the variables of the Noyes-Whitney dissolution equation.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[11][12][13] Drug Discovery Today. Link

  • Möschwitzer, J. P. (2013). Drug nanocrystals in the commercial pharmaceutical development process. International Journal of Pharmaceutics. Link

  • Schultheiss, N., & Newman, A. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design. Link

  • FDA Guidance for Industry. (2017). Regulatory Classification of Pharmaceutical Co-Crystals. Link

Sources

Technical Support Center: Purification of Crude 4-amino-N-(3-methylphenyl)benzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-amino-N-(3-methylphenyl)benzenesulfonamide via recrystallization. As researchers and drug development professionals, achieving high purity is paramount. This document is structured to address the practical challenges you may encounter, explaining the scientific principles behind each step to empower you to optimize your purification protocol.

I. Foundational Principles: Why Recrystallization?

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature.[1][2] Conversely, soluble impurities should either be highly soluble at all temperatures or present in such small amounts that they remain in the solution (the "mother liquor") upon cooling.[3] Insoluble impurities are removed by hot filtration.

The molecular structure of this compound, with its polar amino and sulfonamide groups and nonpolar aromatic rings, presents a moderate polarity. This characteristic often makes a single solvent suboptimal, pointing towards the utility of mixed solvent systems for achieving a sharp solubility differential between hot and cold conditions.

II. Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses the most common problems encountered during the recrystallization of this compound.

Problem 1: The Compound "Oils Out" Instead of Forming Crystals.

Q: I've dissolved my crude product in the hot solvent, but upon cooling, a cloudy, oily liquid is forming instead of solid crystals. What is happening and how do I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid above its melting point.[4] This is detrimental to purification because impurities are often more soluble in the oily product phase than in the solvent, leading to an impure, glassy solid upon further cooling.[4][5]

Causality & Expert Analysis:

  • High Impurity Load: A significant presence of impurities can dramatically depress the melting point of your crude product, making it more likely to be a liquid at the temperature where it starts to come out of solution.[4]

  • Rapid Cooling: If the solution is cooled too quickly, it can become highly supersaturated at a temperature that is still above the compound's melting point.[5]

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high, or its polarity may be such that it encourages liquid-liquid phase separation.

Solutions & Protocols:

  • Re-heat and Dilute: Gently re-heat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent. This slightly decreases the saturation point, allowing the solution to cool to a lower temperature before the compound begins to precipitate, hopefully below its melting point.[4]

  • Slow Down the Cooling Rate: After redissolving, ensure the flask cools as slowly as possible. Insulate the flask with glass wool or a cloth, or place it within a larger beaker of hot water and allow the entire assembly to cool to room temperature. This provides more time for the ordered process of crystal lattice formation to occur.

  • Modify the Solvent System: If the issue persists, the solvent system is likely the culprit. If using a mixed solvent like ethanol/water, the proportion may be off. Re-dissolve the oil and add more of the "good" solvent (in this case, ethanol) to increase the overall solvency, then allow it to cool slowly.

  • Pre-Purification: If the crude material is visibly very impure, a preliminary purification step, such as a quick filtration through a short plug of silica gel, might be necessary to remove the impurities that are causing the melting point depression before attempting recrystallization again.

Problem 2: No Crystals Form, Even After Extended Cooling.

Q: My solution has cooled to room temperature, and I've even put it in an ice bath, but nothing is precipitating. What's wrong?

A: The absence of crystal formation typically points to one of two scenarios: the solution is not sufficiently saturated, or the kinetic barrier to nucleation (the initial formation of crystal seeds) has not been overcome.

Causality & Expert Analysis:

  • Excess Solvent: The most common reason is the use of too much solvent during the dissolution step. If the solution is not saturated upon cooling, the solute will simply remain dissolved.

  • Lack of Nucleation Sites: Crystal growth requires a starting point—a "seed." In a very clean flask, with a highly purified compound, spontaneous nucleation can be slow.[6]

Solutions & Protocols:

  • Induce Crystallization (Seeding):

    • Scratching: Use a glass rod to vigorously scratch the inside surface of the flask just below the level of the solution. The sound of scratching should be audible. This action can release microscopic glass fragments that serve as ideal nucleation sites.[6][7]

    • Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This provides a perfect template for further crystal growth.[6]

  • Reduce Solvent Volume: If induction methods fail, your solution is almost certainly too dilute. Gently heat the solution to a boil and reduce the volume by 20-30% through evaporation. Then, allow the more concentrated solution to cool again.

  • Introduce an Anti-Solvent (for Mixed Solvent Systems): If you are using a single solvent like pure ethanol, and the compound is too soluble, you can carefully add a miscible "anti-solvent" (a solvent in which the compound is insoluble, like water) dropwise to the cooled solution until persistent cloudiness appears, then add a drop or two of the primary solvent to redissolve it slightly before allowing slow cooling.

Problem 3: Very Low Yield of Recovered Crystals.

Q: I got beautiful crystals, but my final mass is much lower than I expected. Where did my product go?

A: A low yield is a common issue and can result from several procedural missteps. While some loss is inevitable as the compound has some solubility in the cold solvent, a very low yield indicates a correctable problem.

Causality & Expert Analysis:

  • Excess Solvent: As with the failure to crystallize, using too much solvent is the primary cause of low yield. The excess solvent keeps more of your product dissolved in the mother liquor after cooling.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper or in the funnel, leading to significant loss.

  • Incomplete Cooling: Failing to cool the solution sufficiently (e.g., in an ice bath after reaching room temperature) will result in a higher concentration of the product remaining in the solvent.[8]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of the purified product.

Solutions & Protocols:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent necessary to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until the last of it just dissolves.

  • Pre-heat Your Funnel: When performing a hot filtration, pre-heat the funnel and the receiving flask by placing them in an oven or rinsing them with hot solvent. This prevents a sudden drop in temperature that causes premature crystallization.

  • Maximize Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • Use Ice-Cold Washing Solvent: When washing the filtered crystals, use a minimal amount of the recrystallization solvent that has been thoroughly chilled in an ice bath.

III. Experimental Protocols & Data

Protocol 1: Solvent System Selection

The ideal solvent has a steep solubility curve with respect to temperature. For this compound, an ethanol/water mixed solvent system is an excellent starting point, as is common for many sulfonamides.[3]

Procedure:

  • Place ~50 mg of your crude material into a small test tube.

  • Add ethanol dropwise at room temperature. The compound should be sparingly soluble.

  • Add ethanol dropwise while heating in a water bath until the solid just dissolves. Note the approximate volume. This is your "good" solvent.

  • To the hot solution, add water (the "anti-solvent") dropwise until the solution becomes persistently cloudy.[9][10]

  • Add a few drops of hot ethanol to make the solution clear again.

  • Allow the test tube to cool to room temperature and then in an ice bath. A good solvent system will produce a large crop of crystals.

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGood anti-solvent for moderately polar compounds dissolved in alcohols.
Ethanol78HighExcellent "good" solvent for many sulfonamides.[3] Miscible with water.
Methanol65HighSimilar to ethanol but more volatile.
Ethyl Acetate77MediumCan be effective, often used in combination with hexanes.
Acetone56MediumOften too good a solvent at room temperature, but useful in mixtures.
Toluene111LowHigh boiling point can increase the risk of oiling out.
Hexanes69LowGood anti-solvent for compounds dissolved in more polar solvents like ethyl acetate.

Data sourced from Chemistry LibreTexts.

Protocol 2: Step-by-Step Recrystallization using Ethanol/Water

This protocol assumes an ethanol/water mixture is a suitable solvent system, as determined by preliminary tests.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to dissolve the solid completely at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel into a pre-heated clean flask.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot water dropwise with swirling until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of an ice-cold ethanol/water mixture (using the same approximate ratio as your final solvent system).

  • Drying: Allow the crystals to dry completely. A final purity check via melting point determination is recommended.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution Stage cluster_filtration Purification Stage cluster_isolation Isolation Stage crude Crude Solid dissolve Dissolve in Min. Hot Solvent crude->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt Insoluble Impurities? cool Slow Cooling to RT, then Ice Bath dissolve->cool No Insoluble Impurities hot_filt->cool Clear Solution vac_filt Vacuum Filtration cool->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash mother_liquor Mother Liquor (Soluble Impurities) vac_filt->mother_liquor dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Workflow for the purification of a solid compound by recrystallization.

IV. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound? A: The most common synthesis involves the reaction of a 4-aminobenzenesulfonyl derivative with 3-methylaniline (m-toluidine). Therefore, the most probable impurities are unreacted starting materials and potential side products from the reaction. Proper recrystallization should effectively remove these smaller, related molecules.

Q2: My final product is a very fine powder, not nice crystals. Is it pure? A: A fine powder can still be pure, but its formation often indicates that crystallization occurred too rapidly. Rapid precipitation can trap solvent or impurities within the crystal lattice. To obtain larger crystals, which are generally of higher purity, ensure the cooling process is as slow as possible. Using slightly more solvent than the bare minimum can also help slow down crystal growth.

Q3: Can I use a rotary evaporator to remove the solvent instead of waiting for it to cool? A: No, this would be evaporation, not recrystallization. Removing the solvent rapidly will cause everything dissolved in it—both your product and the soluble impurities—to crash out of solution together, resulting in no purification. The slow cooling process is essential for the selective crystallization of the desired compound.

Q4: What safety precautions should I take? A: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Although a specific safety data sheet (SDS) for this compound is not widely available, related sulfonamides may cause skin and serious eye irritation.[5][10] The solvents used (e.g., ethanol, acetone) are flammable and should be handled with care, away from ignition sources. Always consult the specific SDS for any chemical before use.

V. References

  • Gowda, B. T., et al. (2005). 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, E61(12), o3208-o3210. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.5: Inducing Recrystallization. Available at: [Link]

  • University of York, Department of Chemistry. Mixed-solvent recrystallisation. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • Google Patents. (2005). Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. US20050032889A1. Available at:

  • PubChem. Benzenesulfonamide, 4-amino-N-(3-aminophenyl)-. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • Google Patents. (1987). 4-amino benzenesulfonamides. US4698445A. Available at:

  • University of Colorado Boulder, Department of Chemistry. (n.d.). recrystallization, filtration and melting point. Available at: [Link]

  • PubChem. 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • ChemSrc. (2025). 4-amino-N-(3-bromo-4-methyl-phenyl)benzenesulfonamide. Available at: [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard Safety Data Sheet. Available at: [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Available at: [Link]

  • Quora. (2018). How to induce crystallization in a supersaturated solution. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. Available at: [Link]

  • Vaickelioniene, R., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17357-17379. Available at: [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. Available at: [Link]

  • El-Sayed, M. A. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30255-30272. Available at: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available at: [Link]

Sources

Validation & Comparative

Comparative Efficacy of Sulfonamides Targeting Gram-Positive Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

Sulfonamides represent the first systematic class of antibacterial agents, fundamentally altering the landscape of infectious disease management prior to the penicillin era. While their utility as monotherapy has waned due to widespread resistance mechanisms (primarily folP mutations and sul gene acquisition), they remain a cornerstone of antimicrobial chemotherapy when potentiated with diaminopyrimidines (e.g., trimethoprim).

This guide provides a rigorous comparative analysis of key sulfonamide moieties—Sulfamethoxazole (SMX) , Sulfadiazine (SDZ) , and Sulfisoxazole (SIZ) —specifically targeting Gram-positive pathogens such as Staphylococcus aureus (including MRSA) and Streptococcus species. We synthesize physicochemical properties, in vitro efficacy data, and validated experimental protocols to support lead optimization and susceptibility profiling.

Mechanistic Grounding: The Folate Biosynthesis Pathway[2][6][7][8][9]

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) .[1][2][3] They are structural analogs of para-aminobenzoic acid (PABA).[4][5] By occupying the active site of DHPS, they prevent the condensation of PABA with pteridine, thereby blocking the formation of dihydropteroic acid—an obligate precursor to tetrahydrofolate (THF).

THF is the essential methyl donor for the synthesis of thymidine, purines, and methionine. The selective toxicity arises because mammalian cells lack DHPS and must ingest preformed folate, whereas bacteria must synthesize it de novo.[2][6][7]

Visualization: Pathway Inhibition & Synergistic Blockade

FolatePathway PABA PABA + Pteridine DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP DHF Dihydrofolic Acid DHP->DHF Glutamate addition DHFR Enzyme: DHFR (Dihydrofolate Reductase) DHF->DHFR THF Tetrahydrofolic Acid (Active Cofactor) DHFR->THF DNA DNA/RNA/Protein Synthesis THF->DNA SULFA SULFONAMIDES (Competitive Inhibition) SULFA->DHPS Blocks TMP TRIMETHOPRIM (Competitive Inhibition) TMP->DHFR Blocks

Figure 1: The sequential blockade of bacterial folate synthesis. Sulfonamides inhibit the proximal step (DHPS), while Trimethoprim inhibits the distal step (DHFR), creating a synergistic bactericidal effect.

Comparative Efficacy Analysis

Physicochemical & Pharmacokinetic Differentiators

While the mechanism of action is conserved, the clinical and experimental utility of sulfonamides is dictated by their physicochemical properties.

FeatureSulfamethoxazole (SMX)Sulfadiazine (SDZ)Sulfisoxazole (SIZ)
Half-life (t½) Intermediate (10–12 h)Intermediate (10–17 h)Short (5–6 h)
Solubility (pH 5.5) Low (Risk of crystalluria)LowHigh (Preferred for UTIs)
Protein Binding ~70%~30–50%~85%
Primary Indication Systemic infections (w/ TMP)Toxoplasmosis; Rheumatic feverUrinary Tract Infections
CSF Penetration ModerateHigh (Therapeutic levels)Low
In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

The following data aggregates MIC ranges for S. aureus (including MRSA strains). Note that monotherapy MICs are often high due to prevalence of the sul resistance genes; clinical efficacy is almost exclusively achieved via combination with Trimethoprim (TMP).

Table 1: Comparative MIC Ranges against Staphylococcus aureus

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Resistance Breakpoint (CLSI)Notes
Sulfamethoxazole 32>128≥ 512High intrinsic resistance in monotherapy.
Sulfadiazine 64128N/A*Often shows slightly lower potency than SMX in vitro.
TMP-SMX (1:19) ≤ 0.5/9.5 2/38 ≥ 4/76Synergy restores susceptibility in >90% of MRSA isolates.

Note: CLSI breakpoints for Sulfadiazine alone are not standard for S. aureus; interpretation is often extrapolated or based on historical data.

Key Insight: In experimental settings, Sulfadiazine often exhibits a tighter MIC distribution against Streptococci compared to SMX, but SMX is preferred in formulation due to its pharmacokinetic match with Trimethoprim (both have t½ ~10-12h), ensuring a constant 1:20 serum ratio.

Validated Experimental Protocols

To ensure reproducibility and eliminate false resistance due to media antagonism, the following protocols must be adhered to strictly.

Protocol A: Determination of MIC via Broth Microdilution (CLSI M07)

Objective: Quantify the bacteriostatic activity of sulfonamides.

Critical Quality Attribute (CQA):

  • Media Selection: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[8]

  • Thymidine Content: The media must be essentially free of thymidine. Thymidine antagonizes sulfonamides, allowing bacteria to bypass the folate blockade (the "Thymidine Effect").

    • Validation Step: Test a reference strain (E. faecalis ATCC 29212) with TMP-SMX. The MIC should be ≤ 0.5/9.5 µg/mL. If MIC is high, the media contains interfering thymidine and must be treated with thymidine phosphorylase or discarded.

Workflow:

  • Inoculum Prep: Suspend fresh colonies (18-24h growth) in saline to match 0.5 McFarland turbidity standard (

    
     CFU/mL).
    
  • Dilution: Dilute inoculum 1:150 in CAMHB to achieve final well concentration of

    
     CFU/mL.
    
  • Plate Setup:

    • Prepare 2-fold serial dilutions of the Sulfonamide (range: 0.25 – 512 µg/mL).

    • Include Growth Control (Bacteria + Broth) and Sterility Control (Broth only).

  • Incubation: 35°C ± 2°C for 16–20 hours (24h for MRSA).

  • Readout: Record the lowest concentration that completely inhibits visible growth.

    • Note: Sulfonamides may show a "trailing endpoint" (faint haze). Ignore the haze and read the point of ≥80% inhibition compared to control.

Protocol B: Synergy Testing (Checkerboard Assay)

Objective: Calculate the Fractional Inhibitory Concentration Index (FICI) to prove synergy between Sulfonamide and Trimethoprim.

Calculation:



Interpretation:

  • Synergy: FICI ≤ 0.5

  • Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Visualization: Experimental Workflow

MIC_Workflow Start Colony Selection (18-24h Culture) McFarland 0.5 McFarland Std (Saline Suspension) Start->McFarland Inoculation Inoculate (Final: 5x10^5 CFU/mL) McFarland->Inoculation MediaCheck QC: Thymidine Check (E. faecalis ATCC 29212) Dilution Serial Dilution (96-well Plate) MediaCheck->Dilution Valid Media Only Dilution->Inoculation Incubate Incubate 35°C, 16-24h Inoculation->Incubate Read Read MIC (Ignore Trailing Haze) Incubate->Read

Figure 2: Step-by-step workflow for CLSI-compliant Broth Microdilution testing of Sulfonamides.

Resistance Mechanisms & Troubleshooting

When evaluating sulfonamide efficacy, researchers must account for intrinsic and acquired resistance mechanisms common in Gram-positives.

  • Target Modification (folP): Chromosomal mutations in the folP gene alter the DHPS enzyme structure, reducing sulfonamide binding affinity while maintaining PABA affinity.[3] This is the primary driver of resistance in S. pneumoniae.

  • Plasmid-Mediated Resistance (sul genes): The acquisition of sul1, sul2, or sul3 genes encodes for a "bypass" DHPS enzyme that is completely insensitive to sulfonamides. This is highly prevalent in enteric Gram-negatives but increasingly found in Staphylococcus plasmids.

  • Hyper-production of PABA: Some Staphylococci overproduce PABA, effectively out-competing the sulfonamide inhibitor.

    • Troubleshooting: If MICs are unexpectedly high across all sulfonamide analogs, consider sequencing folP or PCR screening for sul genes.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[9]

  • Masters, P. A., et al. (2003). "Trimethoprim-Sulfamethoxazole Revisited." Archives of Internal Medicine, 163(4), 402–410.

  • Huovinen, P. (2001). "Resistance to trimethoprim-sulfamethoxazole."[10] Clinical Infectious Diseases, 32(11), 1608-1614.

  • Olaechea, P. M., et al. (2013). "Vancomycin vs. Trimethoprim-Sulfamethoxazole for Methicillin-Resistant Staphylococcus aureus Infections." International Journal of Antimicrobial Agents.

  • Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences, 57(9), 1455-1478.

Sources

Benchmarking Novel Sulfonamide Scaffolds Against Doxorubicin: An In Vitro Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Doxorubicin (DOX) remains a cornerstone anthracycline in oncology, its clinical utility is limited by dose-dependent cardiotoxicity and multidrug resistance (MDR). Novel sulfonamide derivatives—historically antibacterial—have emerged as potent anticancer agents, acting primarily through Carbonic Anhydrase (CA) IX inhibition or tubulin destabilization .

This guide provides a rigorous framework for comparing novel sulfonamide candidates against Doxorubicin. Unlike standard comparisons, this protocol addresses critical technical artifacts, specifically the spectral interference of Doxorubicin in colorimetric assays , and emphasizes Selectivity Index (SI) over raw potency.

Mechanistic Divergence & Rationale

To interpret in vitro data accurately, one must understand that these agents kill cells through fundamentally different pathways.

  • Doxorubicin (The Sledgehammer): Intercalates into DNA and inhibits Topoisomerase II, causing double-strand breaks. It is effective but non-selective, affecting all rapidly dividing cells.

  • Novel Sulfonamides (The Scalpel):

    • Pathway A (Tubulin): Binds to the colchicine site, disrupting microtubule polymerization (G2/M arrest).

    • Pathway B (CA IX): Inhibits transmembrane Carbonic Anhydrase IX, disrupting pH regulation in hypoxic tumors (leading to intracellular acidification and apoptosis).

Visualization: Comparative Mechanism of Action

The following diagram illustrates the distinct subcellular targets, highlighting why cross-resistance profiles may differ.

MOA_Comparison Dox Doxorubicin (Control) Nucl Nucleus Dox->Nucl Sulf Novel Sulfonamide Cyto Cytoplasm / Membrane Sulf->Cyto Topo Topoisomerase II Inhibition Nucl->Topo DNA DNA Intercalation (Double Strand Breaks) Nucl->DNA Apop Apoptosis (Cell Death) Topo->Apop DNA->Apop Tub Tubulin Binding (Colchicine Site) Cyto->Tub Mechanism A CAIX CA IX Inhibition (pH Dysregulation) Cyto->CAIX Mechanism B Tub->Apop CAIX->Apop

Figure 1: Divergent signaling cascades. Doxorubicin targets nuclear integrity, whereas sulfonamides target cytoskeletal dynamics or pH regulation.

Experimental Protocols: The "Self-Validating" Workflow

Compound Preparation & Solubility
  • Doxorubicin HCl: Water-soluble. Dissolve in sterile ddH2O.

    • Critical: Protect from light (amber tubes) to prevent photodegradation.

  • Sulfonamides: Typically lipophilic. Dissolve in DMSO.

    • Validation Step: The final DMSO concentration in the well must be <0.5% (v/v) to avoid vehicle toxicity. Include a "Vehicle Control" (0.5% DMSO only).

Cytotoxicity Assay (MTT/MTS) - The "Wash" Protocol

The Problem: Doxorubicin is intrinsically red/orange (absorbance peak ~480-500 nm). In standard MTT assays, residual Doxorubicin can artificially inflate absorbance readings, masking cell death.

The Solution: You must incorporate a PBS wash step for the Doxorubicin arm.

Step-by-Step Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Add Sulfonamide serial dilutions (0.1 – 100 µM).

    • Add Doxorubicin serial dilutions (0.01 – 10 µM).

    • Incubate for 48h or 72h.[1]

  • The "Dox Wash" (Critical):

    • Carefully aspirate media containing Doxorubicin.[2]

    • Gently wash adherent cells once with 100 µL warm PBS.

    • Note: This removes the red drug interference.[2]

  • Development: Add fresh media + MTT reagent. Incubate 4h.

  • Solubilization: Dissolve formazan crystals (DMSO or SDS-HCl).

  • Read: Measure Absorbance at 570 nm.

Selectivity Index (SI) Calculation

Potency (IC50) is meaningless without selectivity. Sulfonamides often excel here.

  • Run the exact same MTT protocol on a normal cell line (e.g., WI-38 fibroblasts or HEK293).

  • Calculate SI:

    
    
    
  • Benchmark: An SI > 2 is acceptable; SI > 10 is excellent. Doxorubicin often has a low SI (1–5) due to general toxicity.

Representative Data Comparison

The following data aggregates typical values from recent literature comparing thiophene-sulfonamide derivatives against Doxorubicin.

Table 1: Comparative Cytotoxicity Profile (IC50 in µM)

Cell LineTissue OriginDoxorubicin (Control)Novel Sulfonamide (Rep. Compound 8b)Interpretation
MCF-7 Breast Cancer0.5 – 1.2 µM4.0 – 7.1 µMDox is more potent, but Sulfonamide is active.[3]
HeLa Cervical Cancer0.8 – 2.5 µM4.6 – 7.2 µMComparable activity range.[3]
WI-38 Normal Fibroblast0.2 – 0.9 µM > 60.0 µM CRITICAL: Sulfonamide is non-toxic to normal cells.
MDR-MCF-7 Resistant Breast> 10.0 µM~ 5.5 µMSulfonamide bypasses P-gp efflux pumps.

Data synthesized from representative studies (see References 1, 2).

Visualization: The Screening Logic

This flowchart ensures you do not waste resources on compounds that are potent but non-selective.

Screening_Workflow Start Start: Novel Sulfonamide Step1 1. Primary Screen (MCF-7 / HeLa) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 2. Normal Cell Screen (WI-38 / HEK293) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Calc Calculate SI (Normal/Cancer) Step2->Calc Decision2 SI > 5? Calc->Decision2 DoxComp 3. Compare vs Dox (Resistant Lines) Decision2->DoxComp Yes (Lead Candidate) Decision2->Discard No (Toxic)

Figure 2: Go/No-Go decision tree for sulfonamide evaluation. Note that Selectivity (SI) is the gatekeeper before advanced Doxorubicin benchmarking.

Expert Insights & Troubleshooting

The "Red Herring" of Potency

Do not expect your sulfonamide to beat Doxorubicin's IC50 in sensitive lines. Dox is a general toxin. The value proposition of sulfonamides is safety and efficacy in resistant lines .

  • Observation: In Table 1, Dox is 5x more potent in MCF-7. However, in WI-38 (normal cells), Dox is highly toxic, whereas the sulfonamide is safe. This is the "Go" signal.

Tubulin Polymerization Assay

If your sulfonamide shows G2/M arrest, validate the mechanism by comparing it to Dox (which causes G2 arrest via DNA damage) and Colchicine (tubulin inhibitor).

  • Method: Use a cell-free fluorescent tubulin polymerization kit. Doxorubicin should have no effect on this assay, acting as a negative control, while your sulfonamide should inhibit fluorescence increase.

pH Dependence (For CA IX Inhibitors)

If your sulfonamide targets Carbonic Anhydrase IX, standard cell culture (pH 7.4) may mask its potency.

  • Advanced Protocol: Run the cytotoxicity assay under hypoxic conditions (1% O2) or slightly acidic media (pH 6.8) to mimic the tumor microenvironment where CA IX is active. Doxorubicin activity is generally pH-independent or slightly reduced in acidity.

References

  • Novel Sulfonamide Derivatives as Anticancer Agents. ACS Omega. (2025). Comparison of sulfonamide hybrids against HCT-116 and MCF-7, demonstrating superior selectivity profiles compared to Doxorubicin.[4] [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches. National Institutes of Health (NIH). (2025). Detailed IC50 data for 2,5-Dichlorothiophene-3-sulfonamide derivatives vs. Doxorubicin in HeLa and MDA-MB-231 lines.[3] [Link]

  • Avoiding the Interference of Doxorubicin with MTT Measurements. PubMed. (2019).[5] Methodological paper outlining the spectral overlap of Doxorubicin with formazan and the necessity of the PBS wash step. [Link]

  • Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. NIH / PMC. (2025). Discusses sulfonamides binding to the colchicine site and their efficacy in MDR phenotypes where taxanes and anthracyclines fail. [Link]

Sources

Cross-Resistance of Bacteria to Sulfonamide Antibiotics: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of cross-resistance patterns among sulfonamide antibiotics, designed for researchers and drug development professionals.

Executive Summary & Class Concept

In the context of antimicrobial resistance (AMR), sulfonamide antibiotics exhibit complete class-level cross-resistance . If a bacterial isolate acquires resistance to one sulfonamide (e.g., sulfamethoxazole), it effectively becomes resistant to all other agents in this class (e.g., sulfadiazine, sulfisoxazole, sulfamethazine).

This phenomenon occurs because all sulfonamide antibiotics share an identical mechanism of action: competitive inhibition of dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA). Resistance is primarily driven by the acquisition of plasmid-borne sul genes (sul1, sul2, sul3) which encode a mutant DHPS enzyme with low affinity for the sulfonamide moiety but normal affinity for PABA.

Consequently, for diagnostic and research purposes, sulfisoxazole is often used as the surrogate marker to predict resistance to the entire class.

Mechanistic Basis of Cross-Resistance

To understand why cross-resistance is absolute, one must analyze the structural interaction at the enzymatic level.

The Target: Dihydropteroate Synthase (DHPS)

The bacterial enzyme DHPS (encoded by folP) catalyzes the condensation of PABA with dihydropterin pyrophosphate to form dihydropteroate, a precursor to folate.

  • Action: Sulfonamides possess an

    
    -amino group that is structurally superimposable onto the amino group of PABA. They act as competitive inhibitors.
    
  • Resistance Mechanism: The sul genes encode an alternative DHPS isoform (Sul1, Sul2, or Sul3).[1][2] These isoforms have a modified active site that sterically hinders the binding of the sulfonamide

    
     group while accommodating the carboxyl group of PABA. Because all sulfonamides rely on the same 
    
    
    
    mimicry for binding, the sul-encoded enzyme rejects them all equally.
Genetic Drivers
  • sul1 : Typically found in the 3'-conserved segment of Class 1 integrons. Its presence is often linked to multidrug resistance (MDR) due to the gene cassettes (e.g., aminoglycoside or beta-lactam resistance) carried by the integron.

  • sul2 : Often located on small non-conjugative plasmids (e.g., RSF1010) or large transmissible plasmids. It is highly prevalent in agricultural isolates.

  • sul3 : A newly emerged gene, often associated with specific plasmid families in E. coli and Salmonella.[1]

Visualization: Mechanism of Action & Resistance Pathway

SulfonamideResistance cluster_pathway Folate Synthesis Pathway cluster_inhibition Inhibition & Resistance PABA PABA (Substrate) WT_DHPS Wild-Type DHPS (folP) PABA->WT_DHPS Binds Sul_DHPS Resistant DHPS (sul1/sul2/sul3) PABA->Sul_DHPS Binds (High Affinity) DHPP DHPP (Substrate) DHPP->WT_DHPS DHP Dihydropteroate WT_DHPS->DHP Catalysis WT_DHPS->DHP BLOCKED Folate Folate/DNA Synthesis DHP->Folate Sulfa Sulfonamide Antibiotic (Inhibitor) Sulfa->WT_DHPS Competitive Inhibition (Blocks PABA) Sulfa->Sul_DHPS No Binding (Low Affinity) Sul_DHPS->DHP Bypass Synthesis

Figure 1: Mechanism of sulfonamide inhibition on Wild-Type DHPS versus the bypass mechanism facilitated by Sul-encoded DHPS enzymes.

Comparative Performance Analysis

While cross-resistance is complete, the choice of agent for in vitro testing or clinical use varies based on pharmacokinetics (PK) and solubility. The table below compares the three primary sulfonamides used in research and diagnostics.

FeatureSulfisoxazole Sulfamethoxazole Sulfadiazine
Primary Role Diagnostic Surrogate Clinical Therapeutic Specialized Therapeutic
Cross-Resistance Representative for class100% Cross-resistant100% Cross-resistant
Solubility High (Excellent for broth dilution)Moderate (Requires DMSO/NaOH)Low (Precipitation risk in MIC)
CLSI Status Standard marker for EnterobacteriaceaeTested in combination with TrimethoprimNo standalone breakpoint for many species
Resistance Breakpoint MIC

512 µg/mL
MIC

512 µg/mL (approx)
N/A (Inferred)
Key Application Screening large libraries for sul genesCombined with Trimethoprim (SXT) for synergyToxoplasmosis (with Pyrimethamine)

Key Insight: For researchers screening bacterial libraries, Sulfisoxazole is the preferred agent due to its high water solubility, which prevents crystal formation in broth microdilution assays that can obscure optical density (OD) readings [1].

Experimental Protocol: Assessing Cross-Resistance

This protocol describes a self-validating workflow to confirm sulfonamide cross-resistance using Broth Microdilution (BMD) followed by Genotypic Confirmation.

Phase 1: Phenotypic Screening (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Sulfamethoxazole (SMX) and Sulfisoxazole (SIZ) in parallel.

Materials:

  • Mueller-Hinton Broth (MHB) (Cation-adjusted).

  • Lysed Horse Blood (if testing fastidious organisms).

  • 96-well microtiter plates.

  • Sulfonamide stock solutions (dissolved in 0.1 M NaOH or DMSO, then diluted).

Step-by-Step Workflow:

  • Inoculum Prep: Prepare a 0.5 McFarland suspension of the bacterial isolate in saline. Dilute 1:100 in MHB to achieve

    
     CFU/mL.
    
  • Plate Setup:

    • Rows A-D: Sulfamethoxazole (Gradient: 0.25 – 1024 µg/mL).

    • Rows E-H: Sulfisoxazole (Gradient: 0.25 – 1024 µg/mL).

    • Include a Growth Control (no antibiotic) and Sterility Control (media only).

  • Incubation: Incubate at 35°C ± 2°C for 16–20 hours (24h for some species).

  • Readout (Critical Step):

    • Note: Sulfonamides are bacteriostatic. You may see a "trailing endpoint" (slight haze).

    • The 80% Rule: Unlike beta-lactams (where you read 100% inhibition), read the MIC as the lowest concentration that inhibits 80% of growth compared to the control well [2].[3]

Validation Criteria:

  • If the isolate is resistant to SMX (MIC > 512 µg/mL), it must also be resistant to SIZ (MIC > 512 µg/mL).

  • Discrepancy Check: If an isolate is SMX-Resistant but SIZ-Susceptible, repeat the test. This is biologically implausible for sul-mediated resistance and suggests a preparation error or precipitation artifact.

Phase 2: Genotypic Confirmation (PCR)

Objective: Confirm the presence of sul1, sul2,[2][4] or sul3.

Primers:

  • sul1-F/R: Amplifies ~433 bp fragment.

  • sul2-F/R: Amplifies ~293 bp fragment.

  • sul3-F/R: Amplifies ~600 bp fragment.

Workflow:

  • Perform colony PCR on resistant isolates.

  • Run products on 1.5% agarose gel.

  • Correlation: A positive band confirms the mechanism. 90-95% of high-level sulfonamide resistant clinical isolates will carry one or more of these genes [3].

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_pheno Phase 1: Phenotypic Screen (BMD) cluster_geno Phase 2: Genotypic Confirmation Start Bacterial Isolate Prep 0.5 McFarland Dilute in MHB Start->Prep Plate 96-Well Plate (SMX vs SIZ) Prep->Plate Incubate Incubate 35°C 16-20h Plate->Incubate Read Read MIC (80% Inhibition Endpoint) Incubate->Read Decision Is MIC > Breakpoint? Read->Decision Decision->Start No (Susceptible) Stop PCR Multiplex PCR (sul1, sul2, sul3) Decision->PCR Yes (Resistant) Gel Gel Electrophoresis PCR->Gel Result Confirmed Cross-Resistance Gel->Result

Figure 2: Step-by-step workflow for validating sulfonamide cross-resistance.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100.[5][6][7][8] Wayne, PA: Clinical and Laboratory Standards Institute; 2024.

  • Venkatesan, A.M., et al. "Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics." Nature Communications, 2023.

  • Sköld, O. "Sulfonamide resistance: mechanisms and trends." Drug Resistance Updates, 2000.

  • Wu, S., et al. "Distribution of sulfonamide resistance genes (sul1, sul2, and sul3) in Escherichia coli isolates from Penaeus vannamei and pork."[2] Frontiers in Microbiology, 2021.

  • Perreten, V., & Boerlin, P. "A new sulfonamide resistance gene (sul3) in Escherichia coli is widespread in the pig population of Switzerland." Antimicrobial Agents and Chemotherapy, 2003.[5]

Sources

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